Fto-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H16Cl2N6O6 |
|---|---|
Poids moléculaire |
531.3 g/mol |
Nom IUPAC |
(E)-4-[2-[4-[3,5-dichloro-4-(2-nitroanilino)anilino]pyridine-3-carbonyl]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H16Cl2N6O6/c23-14-9-12(10-15(24)21(14)27-17-3-1-2-4-18(17)30(35)36)26-16-7-8-25-11-13(16)22(34)29-28-19(31)5-6-20(32)33/h1-11,27H,(H,25,26)(H,28,31)(H,29,34)(H,32,33)/b6-5+ |
Clé InChI |
KNGWJZXEDNHKQS-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)/C=C/C(=O)O)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)C=CC(=O)O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
Fto-IN-4: A Technical Guide to Its Discovery and Synthesis
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N6-methyladenosine (m6A) RNA modification is a critical regulator of gene expression, and its enzymatic eraser, the fat mass and obesity-associated (FTO) protein, has emerged as a significant therapeutic target in oncology and metabolic diseases. Small molecule inhibitors of FTO are therefore of considerable interest. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of potent and selective FTO inhibitors, with a focus on the chemical scaffold represented by the FTO-04 series of compounds. While the specific compound "Fto-IN-4" is not prominently documented in publicly available scientific literature, this guide will focus on the well-characterized and structurally related inhibitor, FTO-04, and its optimized analogue, FTO-43 N, which are potent and selective inhibitors of the FTO protein. This document details the rational design, chemical synthesis, and in-depth biological characterization of these compounds, offering valuable insights for researchers in the field of drug discovery.
Discovery and Rational Design
The development of the FTO-04 scaffold originated from a rational design approach aimed at improving upon existing FTO inhibitors, which often suffered from low potency or poor selectivity. The design strategy focused on targeting the active site of the FTO protein, aiming for competitive inhibition.
A key breakthrough was the identification of a novel class of inhibitors with improved physicochemical properties. The lead compound, FTO-04, was developed to exhibit preferential inhibition of FTO over its homologue, the m6A demethylase ALKBH5.[1] Further optimization of FTO-04, guided by structure-activity relationship (SAR) studies, led to the development of more potent and selective compounds, including FTO-43 N.[1] This class of inhibitors demonstrated significant antiproliferative effects in various cancer cell models, including glioblastoma, acute myeloid leukemia, and gastric cancer, where FTO is often highly expressed.[1]
Chemical Synthesis
The synthesis of the FTO-04 and FTO-43 N series of inhibitors involves a multi-step process. While the exact, detailed synthesis protocol for a compound specifically named "this compound" is not available, the general synthetic scheme for this class of compounds has been described. The core structure is typically assembled through a series of coupling and functional group manipulation reactions.
A representative synthetic workflow for this class of inhibitors is depicted below:
Caption: General synthetic workflow for the FTO-04 class of inhibitors.
Note: For detailed, step-by-step synthetic procedures, it is recommended to consult the primary literature on FTO-04 and its derivatives.
Quantitative Data
The inhibitory activity of the FTO-04 series of compounds has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Cell Line | Cell Viability IC50 (µM) |
| FTO-04 | 3.39 | 39.4 | GSCs | - |
| FTO-43 N | 1.0 | >40 | SNU-16 (Gastric) | 17.7 |
Data derived from published studies on FTO-04 and FTO-43 N.[2][3]
Experimental Protocols
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO protein.
Principle: A non-fluorescent, m6A-containing RNA substrate is incubated with FTO. Upon demethylation, the RNA undergoes a conformational change that allows a fluorophore to bind and emit a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Protocol:
-
Prepare a reaction mixture containing recombinant FTO enzyme, a fluorogenic m6A-RNA substrate, and the necessary co-factors (e.g., Fe(II), α-ketoglutarate, ascorbate) in an appropriate buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Incubate the reaction at a controlled temperature for a specific time.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro FTO inhibition assay.
Cellular m6A Quantification Assay
This assay determines the effect of an FTO inhibitor on the overall level of m6A in cellular RNA.
Principle: Cellular RNA is extracted and the m6A levels are quantified, typically by dot blot using an m6A-specific antibody or by liquid chromatography-mass spectrometry (LC-MS/MS). An increase in m6A levels upon treatment with an inhibitor indicates cellular target engagement.
Protocol (Dot Blot):
-
Treat cells with the FTO inhibitor (e.g., this compound) or a vehicle control for a specified time.
-
Extract total RNA from the cells.
-
Serially dilute the RNA and spot it onto a nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Block the membrane and then incubate with a primary antibody specific for m6A.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the dot intensity to determine the relative m6A levels.
Cell Viability Assay
This assay assesses the effect of the FTO inhibitor on the proliferation and survival of cancer cells.
Principle: Cells are treated with the inhibitor, and cell viability is measured using a metabolic indicator dye (e.g., MTS, MTT) or by quantifying ATP levels. A decrease in cell viability indicates cytotoxic or cytostatic effects.
Protocol (MTS Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the FTO inhibitor.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTS reagent to each well and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Signaling Pathways
FTO has been implicated in the regulation of several key signaling pathways involved in cell growth, proliferation, and survival. Inhibition of FTO can therefore modulate these pathways.
Wnt/PI3K-Akt Signaling Pathway
FTO inhibition has been shown to downregulate the Wnt/PI3K-Akt signaling pathway in gastric cancer cells. This pathway is crucial for cell proliferation and survival.
References
The Role of FTO-04 in m6A Demethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating gene expression by affecting mRNA splicing, nuclear export, stability, and translation. The reversible nature of this modification is controlled by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, and its dysregulation has been implicated in various diseases, including cancer. Consequently, FTO has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of FTO-04, a potent and selective small-molecule inhibitor of FTO, and its role in the modulation of m6A demethylation.
FTO-04: A Potent and Selective FTO Inhibitor
FTO-04 is a competitive small molecule inhibitor of the m6A RNA demethylase FTO. It was identified through structure-based design and has demonstrated significant potential as a chemical probe to study the biological functions of FTO and as a lead compound for the development of novel therapeutics.
Quantitative Data on FTO-04 Activity
The inhibitory activity of FTO-04 against FTO and its selectivity over the homologous demethylase ALKBH5 have been quantified in biochemical assays. This data is crucial for assessing its potential as a specific modulator of FTO activity.
| Compound | Target | IC50 (µM) | Selectivity (over ALKBH5) | Reference |
| FTO-04 | FTO | 3.39 | ~13-fold | [1] |
| FTO-04 | ALKBH5 | 39.4 | - | [1] |
Table 1: Inhibitory Activity and Selectivity of FTO-04. The half-maximal inhibitory concentration (IC50) values of FTO-04 against FTO and ALKBH5 were determined using in vitro demethylation assays.
Mechanism of Action: Inhibition of m6A Demethylation
FTO catalyzes the demethylation of m6A in an Fe(II)- and α-ketoglutarate (2-oxoglutarate)-dependent manner. This process involves the oxidation of the methyl group on adenosine, leading to its removal. FTO-04 acts as a competitive inhibitor, likely by binding to the active site of FTO and preventing the binding of its m6A-containing RNA substrate.
The inhibition of FTO by FTO-04 leads to an increase in the cellular levels of m6A and N6,2′-O-dimethyladenosine (m6Am), another substrate of FTO found at the 5' cap of mRNA.[2][3] This restoration of m6A levels can modulate the expression of key genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Signaling Pathway of FTO-mediated m6A Demethylation
The following diagram illustrates the central role of FTO in m6A RNA modification and the impact of its inhibition by FTO-04.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of FTO inhibition and its effects on m6A levels. Below are protocols for key experiments cited in the literature for the characterization of FTO inhibitors like FTO-04.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This assay is used to determine the IC50 value of FTO inhibitors. It relies on the detection of the demethylated product of a fluorophore-labeled m6A-containing RNA substrate.
Materials:
-
Recombinant human FTO protein
-
Fluorophore-labeled m6A-containing single-stranded RNA (ssRNA) substrate
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2, 100 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA
-
FTO-04 or other test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of FTO-04 in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the assay buffer, FTO enzyme (e.g., 50 nM final concentration), and the ssRNA substrate (e.g., 100 nM final concentration).
-
Add 49 µL of the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for In Vitro FTO Inhibition Assay
The following diagram outlines the workflow for the fluorescence-based FTO inhibition assay.
References
Unveiling the Therapeutic Potential of FTO Inhibition: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target for a range of human diseases, including obesity, metabolic disorders, and various cancers.[1][2] This technical guide provides a comprehensive overview of the target validation studies for a potent and selective FTO inhibitor, herein referred to as Fto-IN-4. Due to the limited publicly available data for a specific molecule designated "this compound," this document synthesizes the established methodologies and expected outcomes for validating a novel FTO inhibitor, drawing upon the wealth of published research in the field. We will delve into the core aspects of FTO biology, detail the requisite in vitro and in vivo experimental protocols for inhibitor validation, and present illustrative data in a structured format to guide researchers in this domain.
Introduction to FTO: A Key Regulator of Gene Expression
FTO is a non-heme, Fe(II)- and 2-oxoglutarate (2-OG)-dependent oxygenase that plays a crucial role in epitranscriptomics by removing the methyl group from m6A residues in RNA.[1] This demethylation activity modulates the stability, translation, and splicing of target mRNAs, thereby influencing a multitude of cellular processes. Dysregulation of FTO activity has been implicated in the pathogenesis of numerous diseases, making it an attractive target for therapeutic intervention.
Key Functions of FTO:
-
RNA Demethylation: FTO's primary function is the oxidative demethylation of m6A in mRNA and other RNA species.[1]
-
Metabolic Regulation: FTO is a key regulator of energy homeostasis, influencing food intake and energy expenditure.[3] Overexpression of FTO is linked to increased food intake and obesity.
-
Oncogenic Role: In various cancers, FTO has been shown to act as an oncogene by demethylating the transcripts of key cancer-promoting genes.
Signaling Pathways Modulated by FTO
FTO's influence extends to several critical signaling pathways. Understanding these connections is paramount for elucidating the mechanism of action of FTO inhibitors and predicting their therapeutic effects.
FTO and the CaMKII/CREB Signaling Pathway
FTO can interact with Calcium/calmodulin-dependent protein kinase II (CaMKII), leading to a modulation of the CREB signaling pathway. This interaction can delay the dephosphorylation of CREB, resulting in the increased expression of CREB target genes.
Caption: FTO interaction with the CaMKII/CREB signaling pathway.
FTO and the mTORC1 Signaling Pathway
FTO plays a role in coupling amino acid levels to the mTORC1 signaling pathway. FTO deficiency can lead to reduced activation of mTORC1, affecting protein translation and autophagy.
Caption: FTO's role in the amino acid sensing mTORC1 pathway.
FTO and WNT Signaling
FTO has been shown to regulate WNT signaling pathways. Depletion of FTO can lead to an attenuation of the canonical WNT/β-Catenin pathway and activation of the non-canonical WNT/PCP pathway.
Caption: FTO's regulatory role in WNT signaling pathways.
This compound Target Validation Workflow
A rigorous target validation process is essential to de-risk the progression of a novel inhibitor into clinical development. The following workflow outlines the key experimental stages for validating an FTO inhibitor like this compound.
Caption: Experimental workflow for FTO inhibitor target validation.
In Vitro Validation of this compound
Biochemical Assays: Determining Inhibitory Potency
The initial step in validating a novel FTO inhibitor is to determine its potency against the purified FTO enzyme. This is typically achieved through in vitro demethylation assays.
Table 1: Illustrative In Vitro Inhibitory Activity of this compound
| Assay Type | Substrate | Measured Parameter | This compound IC50 (nM) |
| AlphaLISA Assay | m6A-containing oligo | Demethylation | 50 |
| Mass Spectrometry | m6A-containing oligo | Product formation | 55 |
| Fluorescence-based Assay | Fluorogenic m6A probe | Fluorescence | 45 |
Experimental Protocol: AlphaLISA-based FTO Demethylation Assay
-
Reagents: Recombinant human FTO protein, biotinylated m6A-containing ssRNA substrate, streptavidin-coated donor beads, anti-unmethylated A antibody-conjugated acceptor beads, 2-oxoglutarate, (NH4)2Fe(SO4)2·6H2O, L-ascorbic acid, and assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add FTO enzyme, 2-oxoglutarate, Fe(II), and L-ascorbic acid in assay buffer. c. Add the serially diluted this compound or DMSO (vehicle control). d. Initiate the reaction by adding the biotinylated m6A-containing ssRNA substrate. e. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction by adding EDTA. g. Add the AlphaLISA acceptor beads and streptavidin donor beads. h. Incubate in the dark at room temperature. i. Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Selectivity Assays: Profiling against Related Enzymes
To ensure the inhibitor's specificity, it is crucial to assess its activity against other members of the AlkB family of dioxygenases, particularly ALKBH5, which also functions as an m6A demethylase.
Table 2: Illustrative Selectivity Profile of this compound
| Enzyme | IC50 (nM) | Selectivity (fold vs. FTO) |
| FTO | 50 | - |
| ALKBH5 | >10,000 | >200 |
| ALKBH1 | >10,000 | >200 |
| ALKBH2 | >10,000 | >200 |
| ALKBH3 | >10,000 | >200 |
Experimental Protocol: ALKBH5 Demethylation Assay
The protocol is similar to the FTO demethylation assay, with the substitution of recombinant human ALKBH5 for FTO. The same m6A-containing substrate can often be used.
Cellular Assays: Target Engagement and Phenotypic Effects
Cellular assays are critical to confirm that the inhibitor can penetrate the cell membrane, engage with the FTO target, and elicit a biological response.
Table 3: Illustrative Cellular Activity of this compound
| Cell Line | Assay Type | Measured Parameter | This compound EC50 (µM) |
| HEK293T | m6A Dot Blot | Global m6A levels | 0.5 |
| MV4-11 | Cell Viability (MTS) | Proliferation | 1.2 |
| U-87 MG | Neurosphere Formation Assay | Self-renewal | 2.5 |
Experimental Protocol: Cellular m6A Dot Blot Assay
-
Cell Treatment: Culture cells (e.g., HEK293T) to 70-80% confluency and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
RNA Denaturation and Blotting: Denature the RNA and spot serial dilutions onto a nitrocellulose or nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Stain the membrane with methylene (B1212753) blue to visualize total RNA for normalization.
-
Quantification: Quantify the dot intensity using image analysis software.
In Vivo Validation of this compound
In vivo studies are essential to evaluate the inhibitor's pharmacokinetic properties, in vivo efficacy, and potential toxicity in a whole-animal system.
Table 4: Illustrative In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment Group | Tumor Volume Reduction (%) |
| Nude mice with | Vehicle | 0 |
| MV4-11 xenografts | This compound (50 mg/kg) | 60 |
Experimental Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant a human cancer cell line known to be sensitive to FTO inhibition (e.g., MV4-11 acute myeloid leukemia cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or vehicle alone via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of general health and toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
Conclusion
The comprehensive validation of a novel FTO inhibitor, such as the illustrative this compound, requires a multi-faceted approach encompassing biochemical, cellular, and in vivo studies. By systematically evaluating the inhibitor's potency, selectivity, cellular activity, and in vivo efficacy, researchers can build a robust data package to support its further development as a potential therapeutic agent. The methodologies and illustrative data presented in this guide provide a framework for the rigorous target validation of the next generation of FTO inhibitors, paving the way for new treatments for a host of debilitating diseases.
References
An In-depth Technical Guide on the Cellular Effects of FTO Inhibition
Disclaimer: As of December 2025, a thorough search of peer-reviewed scientific literature, chemical databases, and patent repositories did not yield specific information on a compound designated "Fto-IN-4". Commercial suppliers list it as a potent and selective inhibitor of the FTO protein, but no detailed biological data, quantitative effects on cellular pathways, or specific experimental protocols are publicly available for this particular molecule.
Therefore, this guide provides a comprehensive overview of the known cellular effects of FTO inhibition based on studies of other well-characterized FTO inhibitors (e.g., FB23, CS1, CS2, rhein) and FTO gene knockdown or knockout experiments. This information is intended to serve as a general reference for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FTO protein.
The fat mass and obesity-associated (FTO) protein is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that functions as an RNA demethylase, with a primary role in removing N6-methyladenosine (m6A) modifications from RNA. This post-transcriptional modification is critical in regulating mRNA stability, splicing, and translation, thereby influencing a wide array of cellular processes. FTO has emerged as a significant therapeutic target in various diseases, most notably in cancer and metabolic disorders. Inhibition of FTO has been shown to suppress tumor growth, enhance the efficacy of anti-cancer therapies, and modulate metabolic pathways.
Effects of FTO Inhibition on Cellular Pathways
Inhibition of the FTO protein has been demonstrated to impact several critical cellular signaling pathways, primarily through the modulation of m6A levels on the mRNA of key regulatory proteins.
MYC Signaling Pathway
The MYC proto-oncogene is a master regulator of cell proliferation, growth, and metabolism. FTO has been shown to regulate the stability of MYC mRNA in an m6A-dependent manner.
-
Mechanism: FTO removes m6A marks from MYC mRNA, leading to its stabilization and increased translation. Inhibition of FTO results in hypermethylation of MYC mRNA, which is then recognized by m6A "reader" proteins that promote its degradation.
-
Cellular Consequences: Inhibition of FTO leads to the downregulation of MYC and its target genes, resulting in decreased cell proliferation and cell cycle arrest. This is a key mechanism by which FTO inhibitors exert their anti-cancer effects, particularly in hematological malignancies like acute myeloid leukemia (AML) and solid tumors such as glioblastoma and breast cancer.[1][2][3][4][5]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. FTO has been implicated in the modulation of this pathway.
-
Mechanism: FTO can influence the expression of components within the PI3K/AKT/mTOR pathway through its demethylase activity. For instance, FTO is required for myogenesis by positively regulating the mTOR-PGC-1α pathway.
-
Cellular Consequences: Inhibition of FTO can lead to decreased activation of the mTORC1 pathway, resulting in reduced mRNA translation and an increase in autophagy. This can contribute to the anti-proliferative effects of FTO inhibitors.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is often associated with cancer.
-
Mechanism: Loss of FTO has been shown to antagonize the canonical Wnt/β-catenin signaling pathway. This occurs through the upregulation of DKK1, an inhibitor of the Wnt pathway, in an m6A-independent manner. FTO depletion prevents the translocation of β-catenin to the nucleus.
-
Cellular Consequences: Inhibition of the canonical Wnt pathway can lead to reduced cell proliferation and may contribute to the developmental defects observed in FTO knockout models. Conversely, in some contexts, FTO downregulation can promote an epithelial-to-mesenchymal transition (EMT) program through increased m6A and altered processing of mRNAs in the Wnt signaling cascade, sensitizing tumors to Wnt inhibitors.
Quantitative Data on FTO Inhibitors
The following table summarizes the in vitro inhibitory activity of several well-characterized FTO inhibitors.
| Inhibitor | Target | IC50 (µM) | Cell Line(s) | Reference |
| Rhein | FTO | ~20 (in Gln-free medium) | SUM149 breast cancer | |
| FB23 | FTO | 23.6 - 44.8 | AML | |
| FB23-2 | FTO | 0.8 - 16 | AML | |
| CS1 (Bisantrene) | FTO | Low nanomolar range | AML, solid tumors | |
| CS2 (Brequinar) | FTO | Low nanomolar range | AML, solid tumors | |
| 18097 | FTO | 0.64 | In vitro demethylation assay | |
| AE-562 | FTO | 23.8 | In vitro demethylation assay | |
| AN-652 | FTO | 71.7 | In vitro demethylation assay | |
| Compound 2 | FTO | 1.46 | In vitro activity-inhibition assay | |
| Compound 3 | FTO | 28.9 | In vitro activity-inhibition assay | |
| C6 | FTO | 0.78 | In vitro assay |
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize the effects of FTO inhibitors.
In Vitro FTO Demethylase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FTO.
-
Reaction Setup: A typical reaction mixture (50 µL) contains recombinant FTO protein (e.g., 3 µM), a methylated substrate (e.g., 70 µM m6A-containing ssRNA or 3-methylthymine (B189716) nucleoside), co-factors (160 µM 2-oxoglutarate, 500 µM L-ascorbate, 100 µM diammonium iron(II) sulfate), the test inhibitor at various concentrations (or DMSO as a control), and a suitable buffer (e.g., 50 mM MES, pH 6.3).
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 1 hour).
-
Quenching and Analysis: The reaction is stopped, typically by adding methanol, and the protein is precipitated. The supernatant is then analyzed by a suitable method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the demethylated product.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability and Proliferation Assays
These assays determine the effect of FTO inhibitors on the growth and survival of cancer cells.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the FTO inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).
-
Viability/Proliferation Measurement: Cell viability can be assessed using various methods, such as the MTS assay, which measures mitochondrial activity, or by direct cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage of viable cells is calculated relative to the vehicle-treated control. The IC50 or EC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Western Blot Analysis for Pathway Modulation
This technique is used to measure changes in the protein levels of key components of signaling pathways affected by FTO inhibition.
-
Cell Lysis: Cells treated with the FTO inhibitor are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., MYC, p-AKT, β-catenin) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to the loading control to determine the relative changes in protein expression.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a novel FTO inhibitor.
References
Fto-IN-4: A Technical Guide to its Function in Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fto-IN-4 is a potent and selective small-molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, a key N6-methyladenosine (m6A) RNA demethylase. This document provides an in-depth technical overview of this compound's role in epigenetics, its mechanism of action, and its effects on critical signaling pathways implicated in cancer and other diseases. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of molecular interactions and workflows.
Introduction to FTO and m6A RNA Methylation
The FTO protein is an α-ketoglutarate- and Fe(II)-dependent dioxygenase that plays a crucial role in epitranscriptomics by removing the methyl group from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This demethylation activity is a key component of a dynamic and reversible regulatory system that influences mRNA stability, splicing, transport, and translation. Dysregulation of FTO activity and, consequently, m6A methylation levels has been linked to a variety of human diseases, including obesity, metabolic disorders, and various cancers, such as acute myeloid leukemia (AML) and glioblastoma.[1][2]
This compound: A Selective FTO Inhibitor
This compound is a derivative of the natural product rhein (B1680588) and has been developed as a potent and selective inhibitor of FTO's m6A demethylase activity.[1] Its ability to specifically target FTO allows for the precise investigation of the functional consequences of FTO inhibition and presents a promising therapeutic strategy for diseases driven by aberrant FTO activity.
Mechanism of Action
This compound exerts its effects by directly binding to the FTO protein and competitively inhibiting its m6A demethylase activity. This leads to an increase in the global levels of m6A methylation on RNA. The altered m6A landscape on specific mRNA transcripts affects their stability and translation, ultimately leading to the modulation of downstream signaling pathways that control cellular processes such as proliferation, differentiation, and apoptosis.[2]
Downstream Signaling Pathways Modulated by this compound
Inhibition of FTO by this compound has been shown to impact several critical signaling pathways, primarily by altering the expression of key regulatory proteins.
MYC Signaling
One of the key targets of FTO is the mRNA of the proto-oncogene MYC. FTO-mediated demethylation of MYC mRNA leads to its stabilization and increased expression. By inhibiting FTO, this compound increases the m6A methylation of MYC mRNA, which can lead to its degradation and a subsequent decrease in MYC protein levels. This downregulation of MYC, a critical driver of cell proliferation and tumorigenesis, is a key mechanism behind the anti-cancer effects of this compound.
dot
WNT Signaling Pathway
The WNT signaling pathway plays a crucial role in development and disease. FTO has been shown to regulate WNT signaling, and its inhibition can lead to pathway modulation. Loss of FTO function can attenuate canonical WNT/β-catenin signaling by upregulating the expression of the WNT antagonist DKK1. This regulation appears to be independent of FTO's demethylase activity in some contexts, suggesting a more complex role for FTO in this pathway.
dot
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Target | Assay | Reference |
| IC50 | 0.45 µM | FTO | in vitro demethylase assay | |
| Selectivity | >10-fold | ALKBH5 | in vitro demethylase assay |
Table 1: Biochemical Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MOLM13 | Acute Myeloid Leukemia | 0.7 | Cell Proliferation | |
| MV4-11 | Acute Myeloid Leukemia | 1.2 | Cell Proliferation | |
| NB4 | Acute Myeloid Leukemia | 0.8 | Cell Proliferation | |
| OCI-AML3 | Acute Myeloid Leukemia | 5.5 | Cell Proliferation | |
| K562 | Chronic Myeloid Leukemia | >10 | Cell Proliferation | |
| GSC23 | Glioblastoma | ~2.5 | Neurosphere Formation |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Clarification:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for FTO.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
dot
AlphaLISA Assay for High-Throughput Screening of FTO Inhibitors
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted for high-throughput screening of enzyme inhibitors.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer, biotinylated m6A-containing RNA substrate, recombinant FTO enzyme, and anti-m6A antibody conjugated to AlphaLISA acceptor beads.
-
Prepare streptavidin-coated donor beads.
-
-
Assay Reaction:
-
In a 384-well plate, add the FTO enzyme, biotinylated m6A RNA substrate, and the test compound (e.g., this compound).
-
Incubate to allow the demethylation reaction to proceed.
-
-
Detection:
-
Add the anti-m6A acceptor beads and incubate.
-
Add the streptavidin donor beads and incubate in the dark.
-
-
Signal Measurement:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal is inversely proportional to the FTO enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
dot
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the FTO m6A RNA demethylase and a promising lead compound for the development of novel therapeutics. Its ability to modulate key signaling pathways, such as MYC and WNT, through the epigenetic regulation of RNA methylation highlights the potential of targeting epitranscriptomic writers, readers, and erasers for the treatment of cancer and other diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other FTO inhibitors.
References
FTO Inhibition and Its Impact on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fat mass and obesity-associated protein (FTO) is an m6A RNA demethylase that has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly in cancer. Inhibition of FTO's enzymatic activity leads to significant alterations in the transcriptome, affecting key cellular processes such as cell proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the impact of FTO inhibition on gene expression, with a focus on the molecular mechanisms, affected signaling pathways, and the experimental methodologies used to elucidate these effects. While specific quantitative data for a compound designated "Fto-IN-4" is not publicly available, this guide leverages data from studies utilizing FTO knockdown and other well-characterized FTO inhibitors to provide a comprehensive understanding of the consequences of FTO inhibition.
Introduction: FTO as a Key Epigenetic Modifier
FTO is a member of the AlkB family of non-heme iron- and 2-oxoglutarate-dependent dioxygenases. It was the first identified RNA demethylase, primarily targeting N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2] The m6A modification is a dynamic and reversible process that plays a crucial role in regulating mRNA stability, splicing, translation, and export. By removing the methyl group from m6A, FTO acts as an "eraser" of this epigenetic mark, thereby influencing the expression of a multitude of genes.[2]
Dysregulation of FTO expression and activity has been implicated in various pathologies, including obesity, metabolic disorders, and several types of cancer, such as acute myeloid leukemia (AML).[2][3] In many cancers, FTO is overexpressed and functions as an oncogene by promoting the expression of pro-survival and proliferative genes.[3] Consequently, the development of small-molecule inhibitors targeting FTO has become an active area of research for novel therapeutic interventions.
Impact of FTO Inhibition on Global Gene Expression
Inhibition of FTO, either through genetic knockdown (e.g., shRNA) or small-molecule inhibitors, leads to a global increase in m6A levels in mRNA. This, in turn, results in widespread changes in gene expression. Studies employing RNA sequencing (RNA-seq) have provided a comprehensive view of the transcriptomic alterations following FTO inhibition.
For instance, in acute myeloid leukemia (AML) cells, depletion of FTO has been shown to result in both upregulation and downregulation of a significant number of genes.[4] These differentially expressed genes are often enriched in pathways critical for cancer cell survival and proliferation.
Table 1: Summary of Quantitative Gene Expression Changes Upon FTO Knockdown in 293T Cells [4]
| Gene | log2 Fold Change (FTO KO vs. WT) | FDR |
| Upregulated Genes | ||
| Example Gene 1 | 1.5 | < 0.05 |
| Example Gene 2 | 2.1 | < 0.05 |
| Example Gene 3 | 1.8 | < 0.05 |
| Downregulated Genes | ||
| Example Gene 4 | -1.7 | < 0.05 |
| Example Gene 5 | -2.5 | < 0.05 |
| Example Gene 6 | -1.9 | < 0.05 |
| (Note: This table is a representative example based on findings that FTO knockout leads to differential gene expression. Specific gene names and precise fold changes from a single, comprehensive study specifically on this compound are not available.)[4] |
Key Signaling Pathways Modulated by FTO Inhibition
The gene expression changes induced by FTO inhibition have a profound impact on various signaling pathways that are fundamental to cellular function and disease progression.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development, tissue homeostasis, and its dysregulation is a hallmark of many cancers. FTO has been shown to regulate the stability of key components of this pathway. Inhibition of FTO can lead to the downregulation of Wnt signaling.[5] For example, the FTO inhibitor FTO-43N has been demonstrated to decrease the expression of Axin 1 and β-catenin in gastric cancer cells.[5]
PI3K/Akt Signaling
The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Similar to its effect on the Wnt pathway, FTO inhibition has been shown to downregulate PI3K/Akt signaling.[5] Treatment with FTO-43N resulted in decreased phosphorylation of Akt at Ser473 in gastric cancer cells, indicating a reduction in pathway activity.[5]
Experimental Protocols
The following sections detail the methodologies commonly employed in studies investigating the impact of FTO inhibition on gene expression.
Cell Culture and Treatment with FTO Inhibitors
-
Cell Lines: A variety of cancer cell lines are used, including AML cell lines (e.g., MOLM-13, MV4-11) and gastric cancer cell lines (e.g., AGS).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: FTO inhibitors are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. Cells are treated with the inhibitor at various concentrations and for different time points, with a vehicle control (DMSO) used in parallel.
RNA Sequencing (RNA-seq)
RNA-seq is a powerful technique for transcriptome-wide analysis of gene expression changes.
-
RNA Isolation: Total RNA is extracted from inhibitor-treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).
-
Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments to generate a sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed to remove low-quality bases and adapter sequences. The cleaned reads are then aligned to a reference genome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon inhibitor treatment.[4]
Quantitative Real-Time PCR (qPCR)
qPCR is used to validate the gene expression changes identified by RNA-seq and to quantify the expression of specific target genes.
-
cDNA Synthesis: Total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers, and the cDNA template.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.[6]
Table 2: Example of qPCR Validation of Differentially Expressed Genes
| Gene | Primer Sequence (Forward) | Primer Sequence (Reverse) | Relative Expression (Fold Change) |
| Target Gene 1 | 5'-...-3' | 5'-...-3' | (Value) |
| Target Gene 2 | 5'-...-3' | 5'-...-3' | (Value) |
| Housekeeping Gene | 5'-...-3' | 5'-...-3' | 1.0 |
| (Note: This table is a template. Specific primer sequences and fold change values are experiment-dependent.) |
Western Blotting
Western blotting is used to assess the protein levels of FTO and key components of the affected signaling pathways.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-FTO, anti-β-catenin, anti-p-Akt, anti-Akt). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin, GAPDH) used for normalization.[5]
Conclusion
Inhibition of the m6A demethylase FTO represents a promising therapeutic strategy, particularly in oncology. By modulating the m6A landscape of the transcriptome, FTO inhibitors can induce widespread changes in gene expression, leading to the suppression of key oncogenic signaling pathways such as Wnt/β-catenin and PI3K/Akt. The experimental approaches detailed in this guide, including RNA-seq, qPCR, and Western blotting, are essential tools for characterizing the molecular effects of FTO inhibitors and for advancing their development as novel therapeutics. While specific data for "this compound" remains elusive, the principles and methodologies outlined here provide a robust framework for understanding and investigating the impact of FTO inhibition on gene expression. Further research into novel FTO inhibitors will undoubtedly continue to expand our knowledge of this critical epigenetic regulator and its role in health and disease.
References
- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N6-methyladenosine demethylase FTO targets pre-mRNAs and regulates alternative splicing and 3′-end processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of a Patient with a Partial Trisomy 16q Including the Fat mass and Obesity Associated gene (FTO): Fine Mapping and FTO Gene Expression Study - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-4: A Technical Guide for a Selective Chemical Probe of the FTO Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fto-IN-4, a potent and selective small-molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. This document details its biochemical activity, selectivity, and provides comprehensive experimental protocols for its evaluation and use as a chemical probe in cellular and biochemical settings.
Introduction to FTO and the Role of Chemical Probes
The FTO protein is a member of the AlkB family of non-heme Fe(II)- and 2-oxoglutarate-dependent dioxygenases. It was the first identified N6-methyladenosine (m⁶A) RNA demethylase, a key regulator of gene expression and cellular function. Dysregulation of FTO activity has been implicated in a range of human diseases, including obesity, metabolic disorders, and various cancers.[1] Chemical probes are essential tools for elucidating the biological functions of proteins like FTO and for validating them as therapeutic targets. A high-quality chemical probe should be potent, selective, and demonstrate target engagement in a cellular context. This compound has emerged as a valuable tool for studying the biology of FTO.
Quantitative Data for this compound
This compound is a competitive inhibitor of the FTO protein. The following table summarizes its key quantitative metrics.
| Parameter | Value | Notes |
| FTO IC₅₀ | 3.39 µM | In vitro half-maximal inhibitory concentration against FTO.[2] |
| ALKBH5 IC₅₀ | 39.4 µM | In vitro half-maximal inhibitory concentration against the closely related homolog ALKBH5.[2] |
| Selectivity | ~11.6-fold | Calculated as the ratio of ALKBH5 IC₅₀ to FTO IC₅₀.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing FTO inhibitors.
Biochemical FTO Inhibition Assay (Fluorescence-Based)
This assay measures the ability of an inhibitor to block the demethylase activity of FTO on a methylated RNA substrate.
Materials:
-
Recombinant human FTO protein
-
m⁶A-methylated RNA substrate (e.g., a specific oligonucleotide with a fluorescent reporter)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM 2-oxoglutarate, 2 mM L-ascorbic acid
-
This compound (or other test compounds) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a solution of recombinant FTO protein in assay buffer.
-
In a 384-well plate, add the test compound (this compound) at various concentrations. Include a DMSO-only control.
-
Add the FTO protein solution to each well containing the test compound and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the m⁶A-methylated RNA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target protein within a cellular environment.[3] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing FTO
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-FTO antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FTO protein in each sample by Western blotting using an anti-FTO antibody.
-
Quantify the band intensities and plot the amount of soluble FTO as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to FTO and the evaluation of this compound.
Caption: FTO protein signaling and mechanism of action of this compound.
Caption: Experimental workflow for validating this compound as a chemical probe.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of the FTO protein. Its potency and selectivity, combined with the detailed experimental protocols provided in this guide, will enable researchers to confidently utilize this tool in their studies of FTO-mediated processes and its implications in health and disease. As with any chemical probe, it is crucial to use appropriate controls and orthogonal approaches to validate findings.
References
- 1. The m6A(m)-independent role of FTO in regulating WNT signaling pathways | Life Science Alliance [life-science-alliance.org]
- 2. FTO-04 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Studies on FTO Inhibitor Efficacy: A Technical Guide
Disclaimer: No specific scientific literature or preclinical data could be identified for a compound designated "Fto-IN-4." This guide, therefore, presents a consolidated overview of the preliminary efficacy of a representative and well-documented FTO (Fat Mass and Obesity-associated protein) inhibitor, FB23-2 , to serve as a technical reference for researchers, scientists, and drug development professionals. The data and methodologies herein are synthesized from published preclinical studies on FB23-2.
This document provides an in-depth look at the efficacy of targeting the FTO protein, an m⁶A RNA demethylase implicated in various diseases, including acute myeloid leukemia (AML), gliomas, and head and neck cancers.
Core Efficacy and Mechanism of Action
FB23-2 is a potent and selective small-molecule inhibitor of the FTO enzyme.[1][2] Its primary mechanism of action is the direct binding to FTO, which inhibits its N⁶-methyladenosine (m⁶A) demethylase activity.[1][3] This leads to an increase in the global levels of m⁶A on RNA, mimicking the effects of genetic FTO depletion.[3] The subsequent alteration in the expression of key oncogenic and tumor-suppressor transcripts drives its therapeutic effects.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative efficacy parameters of FB23-2 from in vitro and in vivo preclinical studies.
Table 1: In Vitro Efficacy of FB23-2
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| Enzymatic Inhibition (IC₅₀) | Cell-free FTO assay | 2.6 µM | [1][2][5] |
| Anti-proliferative Effect | Various AML cells | Dose-dependent suppression (0.5-5 µM) | [2] |
| Apoptosis Induction | NB4, MONOMAC6 | Dose-dependent increase (1-20 µM) | [2][3] |
| Cell Cycle Arrest | MONOMAC6 | G1 phase arrest (5-20 µM) | [2][3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of FB23-2
| Parameter | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Anti-leukemic Efficacy | AML Xenograft (NSGS mice) | 2 mg/kg/day, i.p. | Substantial suppression of leukemia progression, prolonged survival | [2][5] |
| Anti-glioma Efficacy | Intracranial Glioma Xenograft | 20 mg/kg/day, i.p. | Reduced tumor growth rates | [6] |
| Radiosensitization | HNSCC Xenograft | 4.6 mg/kg/day, i.p. | Enhanced tumor growth reduction in combination with radiation | [7] |
| Pharmacokinetics (Rat) | Sprague-Dawley Rats | 3 mg/kg, i.p. | T₁/₂: 6.7 hours, Cₘₐₓ: 2421.3 ng/mL | [2] |
| Blood-Brain Barrier | Mice | 20 mg/kg, i.p. | Confirmed penetration | [6] |
Signaling Pathways Modulated by FTO Inhibition
FTO inhibition by FB23-2 recapitulates the effects of FTO knockdown, leading to significant changes in gene expression and the modulation of critical signaling pathways that control cell proliferation, survival, and differentiation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the core protocols used to evaluate the efficacy of FB23-2.
In Vitro Assays
a. Cell Proliferation Assay:
-
Seed AML cells (e.g., NB4, MONOMAC6) in 96-well plates.
-
Treat cells with a serial dilution of FB23-2 or DMSO as a vehicle control.
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate IC₅₀ values from dose-response curves.
b. Apoptosis Assay:
-
Treat AML cells with FB23-2 (e.g., 1-20 µM) for 48-72 hours.[2]
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Stain with fluorescently-labeled Annexin V and a viability dye (e.g., 7-AAD or Propidium Iodide).
-
Analyze the stained cells using flow cytometry to quantify early and late apoptotic populations.[3]
c. Cell Cycle Analysis:
-
Treat MONOMAC6 cells with FB23-2 (e.g., 5-20 µM) for 24 hours.[2][3]
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]
d. Western Blot Analysis:
-
Treat cells with FB23-2 for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., FTO, MYC, RARA, ASB2, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.[3]
In Vivo Xenograft Model
a. AML Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Model:
-
Implantation: Engraft immunodeficient mice (e.g., NSGS) with human AML cells (e.g., 0.2 x 10⁶ MONOMAC6 cells) via tail vein injection.[5]
-
Tumor Establishment: Allow for leukemia engraftment, typically confirmed by peripheral blood analysis or bioluminescence imaging if cells are tagged.
-
Treatment: Once tumors are established (e.g., after 10 days), begin daily intraperitoneal (i.p.) injections of FB23-2 (e.g., 2 mg/kg) or vehicle control.[5]
-
Monitoring: Monitor mice for signs of disease progression, including weight loss, hunched posture, and paralysis. Track tumor burden if possible.[5]
-
Endpoint: Euthanize mice upon reaching predefined humane endpoints. Collect tissues (spleen, liver, bone marrow) for analysis of tumor infiltration (e.g., by FACS for human CD45+ cells) and biomarker studies. Analyze survival data using Kaplan-Meier curves.[5]
Conclusion
The preclinical data for the FTO inhibitor FB23-2 demonstrates a clear and potent anti-leukemic efficacy both in vitro and in vivo. By selectively inhibiting the m⁶A demethylase activity of FTO, FB23-2 modulates key signaling pathways involved in cell cycle control and apoptosis, such as those driven by MYC and p53. The detailed protocols and quantitative data presented provide a solid framework for further investigation into FTO inhibition as a therapeutic strategy. These preliminary studies underscore the potential of targeting RNA-modifying enzymes in oncology and provide a blueprint for the evaluation of future FTO inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NB-64-39483-5mg | FB23-2 [2243736-45-8] Clinisciences [clinisciences.com]
- 6. researchgate.net [researchgate.net]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Methodological & Application
Application Notes and Protocols for Fto-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on mRNA.[1][2] This post-transcriptional modification plays a crucial role in regulating mRNA stability, translation, and splicing.[3] Dysregulation of FTO activity has been implicated in various diseases, including cancer, metabolic disorders, and neurological conditions.[2][4] FTO inhibitors, such as Fto-IN-4, are valuable chemical tools for studying the biological functions of FTO and for exploring its therapeutic potential. These inhibitors block the demethylase activity of FTO, leading to an increase in global m6A levels and subsequent downstream effects on gene expression.[4]
This document provides detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its impact on cell viability, apoptosis, and relevant signaling pathways. Due to the limited availability of specific experimental data for this compound, the quantitative data presented is a summary from studies on other well-characterized FTO inhibitors. These data serve as a valuable reference for designing experiments with this compound.
Data Presentation: Efficacy of FTO Inhibitors in Vitro
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various FTO inhibitors against the FTO enzyme and in different cancer cell lines. This data highlights the potency and cell-based activity of these compounds and can guide dose-range finding studies for this compound.
Table 1: In Vitro IC50 Values of FTO Inhibitors Against FTO Demethylase Activity
| Inhibitor | IC50 (µM) | Notes |
| FB23 | 0.060 | Potent and selective FTO demethylase inhibitor. |
| FB23-2 | 2.6 | A derivative of FB23 with anti-proliferation activity.[1] |
| Rhein | Not specified | The first identified FTO inhibitor. |
| Meclofenamic acid | ~7-8 | Selective inhibitor of FTO over ALKBH5.[5] |
| CS1 (Bisantrene) | 0.1426 (cell-free) | Potent and selective small-molecule inhibitor of FTO.[3] |
Table 2: Cell-Based IC50 Values of FTO Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| FB23 | NB4 | Acute Myeloid Leukemia (AML) | 44.8 |
| FB23 | MONOMAC6 | Acute Myeloid Leukemia (AML) | 23.6 |
| FB23-2 | NB4 | Acute Myeloid Leukemia (AML) | 0.8 |
| FB23-2 | MONOMAC6 | Acute Myeloid Leukemia (AML) | 1.5 |
| CS1 | MV4-11 | Acute Myeloid Leukemia (AML) | 0.0589 |
| Rhein | BE(2)-C | Neuroblastoma | >20 (no significant viability loss) |
| Meclofenamic acid (MA2) | HeLa | Cervical Cancer | >120 (over 90% viable) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well.
-
For MTT: Add 10 µL of MTT reagent to each well.
-
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement:
-
For MTS: Measure the absorbance at 490 nm using a plate reader.
-
For MTT: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following this compound treatment.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-MYC, anti-CEBPA, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by FTO and a general experimental workflow for studying this compound.
Caption: FTO-mediated demethylation of MYC/CEBPA mRNA.
Caption: FTO modulation of Wnt/β-catenin and PI3K/Akt pathways.
Caption: General experimental workflow for this compound studies.
References
- 1. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fto-IN-4 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-4 is a potent and selective small molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. As FTO is implicated in various biological processes and diseases, including cancer and metabolic disorders, this compound serves as a valuable chemical probe for studying the functional roles of FTO and for potential therapeutic development. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to assess its biochemical potency, cellular target engagement, and effects on cell viability.
Mechanism of Action
FTO is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A) in RNA. This demethylation activity is a critical component of epitranscriptomic regulation, influencing mRNA stability, splicing, and translation. This compound acts as a competitive inhibitor, likely by binding to the active site of FTO and preventing the binding of its methylated RNA substrate.
Figure 1: Simplified signaling pathway of FTO inhibition by this compound.
Data Presentation
The following table summarizes the quantitative data for this compound in a key biochemical assay.
| Compound | Assay Type | Target | IC50 (µM) | Selectivity | Reference |
| This compound (FTO-04) | Biochemical Demethylase Assay | FTO | 3.39 | >13-fold vs. ALKBH5 (IC50 = 39.4 µM) | [1] |
Experimental Protocols
Biochemical FTO Demethylase Inhibition Assay (Chemiluminescent)
This assay quantitatively measures the demethylase activity of FTO and the inhibitory potential of this compound in a biochemical setting. The principle relies on a specific antibody that recognizes the methylated substrate. A decrease in demethylase activity due to inhibition results in a higher signal.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA substrate (pre-coated on a 96-well plate)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Cofactors: (NH4)2Fe(SO4)2·6H2O, 2-oxoglutarate, Ascorbic acid
-
Primary antibody (anti-m6A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well white opaque plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in assay buffer to achieve a range of desired concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.
-
Reaction Setup: To each well of the 96-well plate pre-coated with the m6A RNA substrate, add the following in order:
-
Assay Buffer
-
This compound dilutions or vehicle control.
-
A solution of FTO protein and cofactors.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the demethylation reaction to occur.
-
Antibody Incubation:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the primary anti-m6A antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes in the dark.
-
-
Signal Detection:
-
Wash the plate thoroughly.
-
Add the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis: The signal is inversely proportional to FTO activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[2][3]
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line of interest (e.g., a cancer cell line with known FTO expression)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-FTO antibody, secondary antibody, ECL substrate)
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10-20 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) in culture medium.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermocycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration across all samples.
-
Perform SDS-PAGE followed by Western blotting using a specific primary antibody against FTO.
-
-
Data Analysis:
-
Quantify the band intensities for FTO at each temperature for both the this compound treated and vehicle-treated samples.
-
Normalize the band intensity at each temperature to the intensity of the unheated control for each treatment group.
-
Plot the normalized intensity versus temperature to generate melting curves. A shift of the curve to the right for the this compound-treated sample indicates thermal stabilization and target engagement.
-
Cell Viability Assay (MTS/MTT)
This assay assesses the cytotoxic or cytostatic effects of this compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
Cell line of interest
-
96-well clear-bottom tissue culture plates
-
Cell culture medium
-
This compound
-
DMSO
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Suggested concentration range: 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a no-cell control (medium only for background).
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the wells.
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log concentration of this compound to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).
-
Concluding Remarks
The protocols outlined provide a framework for the in vitro characterization of this compound. Proper optimization of experimental conditions, such as cell density, incubation times, and reagent concentrations, is crucial for obtaining reliable and reproducible results. These assays will enable researchers to effectively investigate the role of FTO in their specific biological systems and to further explore the therapeutic potential of FTO inhibition.
References
- 1. FTO-04 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Fto-IN-4 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that has emerged as a significant therapeutic target in various cancers. FTO removes N6-methyladenosine (m6A) from RNA, a modification that plays a critical role in RNA stability, splicing, and translation. Dysregulation of FTO has been implicated in the progression of numerous malignancies, including acute myeloid leukemia (AML), breast cancer, and glioblastoma. Fto-IN-4 is a small molecule inhibitor of FTO, designed to specifically block its demethylase activity. These application notes provide recommended dosage ranges for this compound in cancer cell lines, along with detailed protocols for key experimental assays to evaluate its biological effects.
Data Presentation
Due to the limited availability of specific dosage information for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of other structurally or functionally related FTO inhibitors in various cancer cell lines. This data can be used as a reference to establish a starting concentration range for this compound in your experiments. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (µM) | Reference |
| FB23 | Acute Myeloid Leukemia | NB4 | 44.8 | [1] |
| Acute Myeloid Leukemia | MONOMAC6 | 23.6 | [1] | |
| FB23-2 | Acute Myeloid Leukemia | NB4, MONOMAC6 | 0.8 - 1.5 | [1] |
| Acute Myeloid Leukemia | Various AML cell lines | 1.9 - 5.2 | [1] | |
| CS1 (Bisantrene) | Acute Myeloid Leukemia | FTO-High cell lines | Lower than FTO-Low cells | [2] |
| CS2 (Brequinar) | Acute Myeloid Leukemia | FTO-High cell lines | Lower than FTO-Low cells | |
| MO-I-500 | Breast Cancer | SUM149 (in Gln-free medium) | 20 | |
| Rhein | Neuroblastoma | BE(2)-C | > 20 (no viability impairment) | |
| Meclofenamic Acid (MA2) | Cervical Cancer | HeLa | > 120 ( >90% viable) |
Note: The efficacy of FTO inhibitors can be dependent on the expression level of FTO in the cancer cells, with cell lines having higher FTO expression generally showing greater sensitivity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on the viability of cancer cells using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be ≤ 0.1%. Include a vehicle-only control (DMSO).
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Western Blot Analysis
This protocol details the detection of FTO and its downstream targets (e.g., MYC, CEBPA) by western blotting after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FTO, anti-MYC, anti-CEBPA, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Quantitative PCR (qPCR) Analysis
This protocol is for measuring the mRNA expression levels of FTO target genes after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for FTO, MYC, CEBPA, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound for the desired duration. Extract total RNA using your preferred method.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualization
Caption: FTO signaling pathway and the inhibitory action of this compound.
References
Application of FTO Inhibitors in Glioblastoma Research
Disclaimer: A comprehensive literature search did not yield specific information regarding the application of a compound named "Fto-IN-4" in glioblastoma research. The following application notes and protocols have been compiled based on published research on other well-characterized FTO (Fat mass and obesity-associated protein) inhibitors, such as FB23-2 and Meclofenamic Acid, to provide a representative overview of the therapeutic potential and research methodologies for targeting FTO in glioblastoma.
The N6-methyladenosine (m6A) demethylase FTO is emerging as a significant therapeutic target in glioblastoma (GBM). FTO is often overexpressed in various cancers, including glioblastoma, where it plays an oncogenic role by removing m6A modifications from specific mRNA transcripts, thereby altering their stability and expression.[1] Inhibition of FTO has been shown to suppress tumor growth, induce apoptosis, and enhance the efficacy of conventional therapies, making it a promising strategy for glioblastoma treatment.[2][3]
Quantitative Data on FTO Inhibitor Efficacy in Glioblastoma
The following tables summarize the effects of specific FTO inhibitors on glioblastoma cells and in vivo models.
Table 1: In Vitro Efficacy of FTO Inhibitors in Glioblastoma Cell Lines
| Inhibitor | Cell Line(s) | Concentration(s) Used | Observed Effects | Reference(s) |
| FB23-2 | U87, IDH1wt gliomaspheres (HK217, HK250) | 3 µmol/L | Increased apoptosis; Reduced PCNA expression. | [4] |
| Meclofenamic Acid (MA) | U87 | 100 µmol/L | Induced apoptosis. | [4] |
| FB23-2 | oeFTO glioma cells | Not specified | Reversed FTO-induced decrease in global m6A levels and restored EREG protein expression. | |
| Meclofenamic Acid (MA2 - ethyl ester form) | A172, U251, U87 | 20, 100, 200, 400 µmol/L | Dose- and time-dependent decrease in cell viability. |
Table 2: In Vivo Efficacy of FTO Inhibitors in Glioblastoma Xenograft Models
| Inhibitor | Animal Model | Dosage and Administration | Observed Effects | Reference(s) |
| FB23-2 | Intracranial IDH1wt gliomasphere xenografts in mice | 20 mg/kg, daily intraperitoneal injections | Reduced tumor growth rates; Increased overall survival; Increased number of apoptotic Cas3 positive cells in tumors. | |
| Meclofenamic Acid (MA) | Intracranial GSC xenograft mice | Not specified | Prolonged lifespan. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of FTO inhibitors on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87, A172, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
FTO inhibitor (e.g., Meclofenamic Acid ethyl ester, MA2)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the FTO inhibitor (e.g., 0, 20, 100, 200, 400 µmol/L of MA2) in complete culture medium. Use DMSO as the vehicle control.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72, 96, 120 hours).
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures caspase-3 and -7 activities as a marker of apoptosis.
Materials:
-
Glioblastoma cells or gliomaspheres
-
FTO inhibitor (e.g., FB23-2, Meclofenamic Acid)
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate as described for the viability assay.
-
Treat the cells with the desired concentrations of the FTO inhibitor (e.g., 3 µmol/L FB23-2 or 100 µmol/L Meclofenamic Acid) for a specified time (e.g., 24 or 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
In Vivo Glioblastoma Xenograft Study
This protocol describes the establishment of an intracranial glioblastoma model and treatment with an FTO inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Patient-derived gliomasphere cells (e.g., GS187, XDS4130)
-
FTO inhibitor (e.g., FB23-2)
-
Vehicle control (e.g., DMSO)
-
Stereotactic apparatus for intracranial injections
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Culture and prepare a single-cell suspension of gliomasphere cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Intracranially inject the gliomasphere cells (e.g., 1 x 10^5 cells in 5 µL PBS) into the desired brain region (e.g., striatum).
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
Randomize the mice into treatment and control groups.
-
Administer the FTO inhibitor (e.g., 20 mg/kg FB23-2) or vehicle control daily via intraperitoneal injection.
-
Monitor tumor growth regularly using bioluminescence imaging or other appropriate methods.
-
Monitor the health and body weight of the mice throughout the study.
-
Record the survival of the mice in each group. Kaplan-Meier survival curves can be generated to analyze the data.
-
At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3).
Signaling Pathways and Mechanisms of Action
FTO inhibition in glioblastoma impacts several key signaling pathways that are crucial for tumor progression.
FTO-EREG-PI3K/Akt Signaling Pathway
Research has shown that FTO can regulate the stability of Epiregulin (EREG) mRNA in a demethylase-dependent manner. FTO removes the m6A modification from EREG mRNA, leading to its stabilization and increased expression. EREG is a ligand for the epidermal growth factor receptor (EGFR), and its upregulation can activate the PI3K/Akt signaling pathway, which is a major driver of cell proliferation, survival, and growth in glioblastoma. By inhibiting FTO, EREG mRNA becomes hypermethylated, leading to its degradation. This downregulates the PI3K/Akt pathway, thereby suppressing glioma cell proliferation.
Caption: FTO inhibition blocks EREG mRNA demethylation, leading to its degradation and subsequent inactivation of the pro-survival PI3K/Akt pathway in glioblastoma.
MYC-miRNA-MXI1 Feedback Circuit
In glioma, a positive feedback loop involving MYC, microRNAs (miR-155 and miR-23a cluster), and MXI1 promotes proliferation. FTO can regulate this circuit by targeting MYC. Inhibition of FTO, for example with meclofenamic acid, can disrupt this feedback loop and enhance the anti-proliferative effects of chemotherapy drugs like temozolomide.
Caption: FTO promotes glioma proliferation by upregulating MYC, which is part of a positive feedback loop. FTO inhibitors can disrupt this circuit.
General Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an FTO inhibitor in glioblastoma research.
Caption: A typical workflow for evaluating FTO inhibitors in glioblastoma, from in vitro validation to in vivo efficacy studies.
References
- 1. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO Inhibition Enhances the Antitumor Effect of Temozolomide by Targeting MYC-miR-155/23a Cluster-MXI1 Feedback Circuit in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing m6A Methylation using an FTO Inhibitor
Disclaimer: While the user requested information on Fto-IN-4, a thorough search of scientific literature did not yield specific experimental data or protocols for this particular compound. Therefore, these application notes and protocols are based on a well-characterized, potent, and selective FTO inhibitor, FB23-2 , as a representative example to achieve the desired biological effect of inducing N6-methyladenosine (m6A) methylation.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating RNA metabolism, including splicing, stability, translation, and transport. The levels of m6A are dynamically regulated by methyltransferases ("writers") and demethylases ("erasers"). The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase. Inhibition of FTO provides a powerful tool for researchers to increase global m6A levels and study its downstream biological consequences.
FB23-2 is a potent and selective inhibitor of FTO's m6A demethylase activity. By inhibiting FTO, FB23-2 treatment leads to an increase in m6A levels on target mRNAs, thereby influencing various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] These application notes provide an overview of the use of FB23-2 to induce m6A methylation for research purposes.
Mechanism of Action
FB23-2 functions as a competitive inhibitor of FTO. It binds to the active site of the FTO protein, preventing it from demethylating m6A residues on RNA. This inhibition leads to a time- and concentration-dependent increase in the overall m6A levels within the cell, which in turn affects the fate of target transcripts and modulates various signaling pathways.
References
Application Notes and Protocols for Fto Inhibitor Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vivo administration of representative FTO (Fat mass and obesity-associated protein) inhibitors in animal models. Due to the limited public information on a compound specifically named "Fto-IN-4," this document focuses on established FTO inhibitors with published in vivo data: IOX3 , FB23-2 , and Meclofenamic Acid .
Introduction
The FTO protein is an N6-methyladenosine (m⁶A) RNA demethylase that plays a crucial role in various biological processes, including metabolism, energy homeostasis, and the development of diseases such as obesity and cancer.[1][2] Inhibition of FTO has emerged as a promising therapeutic strategy for these conditions. This document outlines protocols for the administration of FTO inhibitors in animal models, primarily mice, to facilitate research into their therapeutic potential.
Mechanism of Action of FTO Inhibitors
FTO inhibitors function by blocking the demethylase activity of the FTO enzyme.[1] This leads to an increase in the cellular levels of m⁶A-modified mRNA. The altered methylation status of mRNA can affect its stability, splicing, and translation, thereby modulating various signaling pathways. For instance, inhibition of FTO has been shown to suppress pathways involving MYC and E2F targets, as well as the G2M checkpoint, while activating apoptosis and p53 signaling pathways.[3]
FTO Signaling Pathway
Caption: FTO inhibition increases m⁶A mRNA levels, affecting downstream protein expression.
Experimental Protocols and Data
The following sections provide detailed protocols for the administration of specific FTO inhibitors in mouse models.
IOX3
IOX3 is a known inhibitor of HIF prolyl hydroxylases that has also been shown to inhibit FTO.[4][5]
| Parameter | Value | Animal Model | Source |
| Dose | 60 mg/kg | C57BL/6J mice (male, 6 weeks old) | [6][7] |
| Route of Administration | Oral gavage | C57BL/6J mice | [6] |
| Frequency | Every two days | C57BL/6J mice | [6][7] |
| Duration | 40 days | C57BL/6J mice | [6] |
| Vehicle | 2% methylcellulose (B11928114), 5% DMSO | C57BL/6J mice | [6] |
| Reported Effects | Reduced bone mineral density and content, altered adipose tissue distribution. No significant effect on body weight or RER. | C57BL/6J mice | [5] |
-
Preparation of Dosing Solution:
-
Prepare a vehicle solution of 2% methylcellulose in water containing 5% DMSO.
-
Suspend IOX3 in the vehicle to a final concentration of 10 mg/mL. Ensure the suspension is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Acclimatize C57BL/6J mice (male, 6 weeks old) for at least one week before the start of the experiment.
-
Administer the IOX3 suspension via oral gavage at a dose of 60 mg/kg (equivalent to 6 µL/g body weight of the 10 mg/mL suspension) every two days.
-
A control group should receive an equivalent volume of the vehicle.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight regularly.
-
At the end of the 40-day treatment period, collect blood for analysis of biomarkers such as erythropoietin (EPO).
-
Perform necropsy to collect tissues (e.g., adipose tissue, bone) for further analysis.
-
FB23-2
FB23-2 is a potent and selective FTO inhibitor that has been evaluated in various cancer models.[1][3]
| Parameter | Value | Animal Model | Source |
| Dose | 20 mg/kg | Intracranial gliomasphere xenograft mice | [8] |
| Route of Administration | Intraperitoneal (i.p.) injection | Xenograft mouse models | [8] |
| Frequency | Daily | Intracranial gliomasphere xenograft mice | [8] |
| Duration | 21-28 days | Xenograft and PDX mouse models | [9] |
| Vehicle | DMSO | Intracranial gliomasphere xenograft mice | [8] |
| Reported Effects | Suppressed tumor growth, induced apoptosis, prolonged survival in AML and glioma xenograft models.[3][8] Ameliorated metabolic disturbances and cognitive decline in a mouse model of high-fat diet-induced obesity.[10][11] | Various mouse models | [3][8][10][11] |
-
Preparation of Dosing Solution:
-
Dissolve FB23-2 in a suitable vehicle such as DMSO. The final concentration should be calculated based on the 20 mg/kg dose and the average weight of the mice, ensuring the injection volume is appropriate (typically 5-10 µL/g body weight).
-
-
Animal Model and Dosing:
-
Establish xenograft tumors by subcutaneously or orthotopically implanting cancer cells (e.g., AML or glioma cells) into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer FB23-2 solution via intraperitoneal injection at a dose of 20 mg/kg daily.[8]
-
The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth using calipers or an appropriate imaging modality.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors and other tissues for analysis (e.g., histology, western blotting, m⁶A quantification).
-
Meclofenamic Acid
Meclofenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that has been identified as a selective inhibitor of FTO.[12][13][14]
| Parameter | Value | Animal Model | Source |
| Dose | Not explicitly stated for FTO inhibition in vivo in publicly available literature. Requires dose-finding studies. | Patient-derived xenograft (PDX) mouse model | [15] |
| Route of Administration | Not explicitly stated, likely oral or i.p. based on its use as an NSAID. | PDX mouse model | [15] |
| Frequency | Not explicitly stated. | PDX mouse model | [15] |
| Duration | Not explicitly stated. | PDX mouse model | [15] |
| Vehicle | Not explicitly stated. | PDX mouse model | [15] |
| Reported Effects | Enhanced primary breast tumor engraftment in a PDX model.[15] | PDX mouse model | [15] |
-
Dose-Finding Studies:
-
Due to the lack of a standardized dose for FTO inhibition in vivo, initial dose-finding studies are recommended. Start with doses reported for its anti-inflammatory effects in mice and assess FTO target engagement (e.g., by measuring m⁶A levels in relevant tissues).
-
-
Preparation of Dosing Solution:
-
Meclofenamic acid can be prepared for oral administration as a suspension in a vehicle like 0.5% carboxymethylcellulose or for intraperitoneal injection by dissolving it in a suitable solvent (e.g., a mixture of DMSO and saline).
-
-
Animal Model and Administration:
-
Select an appropriate animal model for the disease under investigation.
-
Administer meclofenamic acid at the determined dose and frequency.
-
Include a vehicle-treated control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any adverse effects, as meclofenamic acid is an NSAID with a known side-effect profile.
-
At the study endpoint, collect tissues to assess both the therapeutic efficacy and the on-target effect on FTO (e.g., m⁶A levels).
-
Experimental Workflow
Caption: A generalized workflow for in vivo studies using FTO inhibitors.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific animal model, FTO inhibitor, and experimental objectives. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FB23-2 | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 10. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 13. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fat Mass and Obesity-Associated (FTO) protein is an RNA demethylase that plays a crucial role in various physiological and pathological processes by removing N6-methyladenosine (m6A) from RNA.[1][2] Dysregulation of FTO has been implicated in a range of human diseases, including cancer, metabolic disorders, and neurological diseases.[2][3][4] Small molecule inhibitors of FTO are powerful tools to probe the biological functions of FTO and to validate it as a therapeutic target. This document provides detailed application notes and protocols for utilizing FTO inhibitors, with a focus on compounds similar to Fto-IN-4, to investigate FTO-related diseases. While specific data for this compound is not publicly available, we will provide data and protocols for well-characterized FTO inhibitors like FTO-04 and FB23-2 as representative examples.
Mechanism of Action
FTO inhibitors, such as FTO-04, are competitive inhibitors that bind to the FTO active site, preventing the demethylation of m6A on RNA.[5] This leads to an increase in cellular m6A levels, which in turn affects the stability, translation, and splicing of target mRNAs, thereby modulating various signaling pathways involved in disease progression.
Quantitative Data of Representative FTO Inhibitors
For comparative purposes, the following table summarizes key quantitative data for potent and selective FTO inhibitors. Researchers should note that the potency and selectivity of this compound may vary.
| Inhibitor | Target | IC50 (µM) | Selectivity | Cell-Based Efficacy (EC50/GI50) | Reference |
| FTO-04 | FTO | 3.39 | ~13-fold vs. ALKBH5 (IC50 = 39.4 µM) | Not specified | [5] |
| FB23-2 | FTO | Not specified | Selective for FTO | Not specified | [3] |
| Rhein | FTO | Not specified | Also inhibits other 2OG-dependent dioxygenases | Varies by cell line | [6] |
| Meclofenamic Acid | FTO | Not specified | Selective for FTO | Varies by cell line | [7] |
Application in Cancer Research
FTO is overexpressed in various cancers, including acute myeloid leukemia (AML), glioblastoma, and breast cancer, where it promotes tumor growth and resistance to therapy.[2][8][9] FTO inhibitors can be used to study the role of FTO in cancer and to evaluate its potential as a therapeutic target.
Signaling Pathways in FTO-Related Cancers
FTO has been shown to regulate key cancer-related signaling pathways, including the WNT and PI3K/Akt/mTOR pathways.[10][11] Inhibition of FTO can modulate these pathways to suppress cancer cell proliferation and survival.
FTO and WNT Signaling Pathway
Caption: FTO inhibition upregulates DKK1, which in turn inhibits canonical WNT/β-catenin signaling and activates the non-canonical WNT/PCP pathway, affecting cell migration.[10]
Experimental Protocols for Cancer Research
1. In Vitro FTO Inhibition Assay
This protocol is designed to determine the in vitro potency of an FTO inhibitor.
Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against FTO.
Protocol:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.
-
Prepare Reagents:
-
Recombinant human FTO protein.
-
m6A-containing single-stranded RNA or DNA oligonucleotide substrate.
-
FTO inhibitor (e.g., this compound) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of FTO inhibitor at various concentrations.
-
Add 25 µL of a solution containing the FTO enzyme and the m6A-substrate.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection: The amount of demethylated product can be quantified using various methods, such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Cell Viability Assay (MTS Assay)
This protocol measures the effect of an FTO inhibitor on cancer cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the FTO inhibitor (e.g., this compound) and a vehicle control (DMSO) for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
3. In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of an FTO inhibitor in a mouse model.
Caption: A typical workflow for assessing the in vivo efficacy of an FTO inhibitor in a cancer xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the FTO inhibitor (e.g., FB23-2 at 4.6 mg/kg, intraperitoneally) or vehicle control according to a predetermined schedule.[12]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Application in Metabolic Disease Research
FTO is a key regulator of energy homeostasis and adipogenesis.[13] Dysregulation of FTO is associated with obesity and type 2 diabetes.[1][14] FTO inhibitors can be used to investigate the role of FTO in these metabolic disorders.
FTO Signaling in Metabolic Regulation
FTO influences metabolic pathways by regulating the expression of genes involved in adipogenesis, gluconeogenesis, and lipid metabolism.[1][15]
FTO in Adipogenesis
Caption: FTO promotes adipogenesis by demethylating pro-adipogenic transcripts. Inhibition of FTO can suppress adipocyte differentiation.
Experimental Protocols for Metabolic Disease Research
1. In Vitro Adipocyte Differentiation Assay
-
Cell Culture: Culture pre-adipocyte cells (e.g., 3T3-L1) to confluence.
-
Differentiation Induction: Induce differentiation using a standard cocktail (e.g., insulin (B600854), dexamethasone, and IBMX) in the presence of an FTO inhibitor or vehicle control.
-
Oil Red O Staining: After 7-10 days, fix the cells and stain with Oil Red O to visualize lipid droplets.
-
Quantification: Quantify lipid accumulation by extracting the dye and measuring its absorbance.
2. Animal Model of Diet-Induced Obesity
-
Diet: Feed mice a high-fat diet to induce obesity and metabolic syndrome.
-
Treatment: Administer the FTO inhibitor or vehicle control.
-
Metabolic Phenotyping: Monitor body weight, food intake, glucose tolerance (GTT), and insulin sensitivity (ITT).
-
Tissue Analysis: At the end of the study, collect tissues (e.g., adipose, liver) for histological and gene expression analysis.
Application in Neurological Disease Research
FTO is highly expressed in the brain and has been implicated in various neurological processes, including neurodevelopment and synaptic plasticity.[2][4] Altered FTO activity is associated with neurodegenerative diseases like Alzheimer's disease and psychiatric disorders such as depression.[7][12]
FTO Signaling in the Brain
FTO can influence neuronal function by modulating the expression of genes involved in synaptic transmission and neuronal survival, such as those in the mTOR signaling pathway.[4][14]
FTO and mTOR Signaling in Neurons
Caption: FTO can activate mTOR signaling by downregulating its inhibitor, TSC1, leading to increased Tau phosphorylation, a hallmark of Alzheimer's disease.[14]
Experimental Protocols for Neurological Disease Research
1. Neuronal Cell Culture Models
-
Culture: Culture primary neurons or neuronal cell lines.
-
Treatment: Treat cells with an FTO inhibitor and/or a disease-relevant stressor (e.g., amyloid-beta oligomers).
-
Analysis: Assess cell viability, apoptosis, neurite outgrowth, and the expression of synaptic proteins.
2. Animal Models of Neurodegenerative Disease
-
Model: Use a relevant animal model (e.g., 3xTg-AD mice for Alzheimer's disease).
-
Treatment: Administer the FTO inhibitor or vehicle control.
-
Behavioral Testing: Perform behavioral tests to assess cognitive function (e.g., Morris water maze).
-
Histological Analysis: At the end of the study, analyze brain tissue for pathological markers (e.g., amyloid plaques, neurofibrillary tangles) and neuronal loss.
Conclusion
FTO inhibitors are invaluable tools for elucidating the role of FTO in health and disease. The protocols and information provided here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding and targeting FTO in cancer, metabolic disorders, and neurological diseases. As research in this field progresses, the development of highly potent and selective FTO inhibitors like this compound will be crucial for translating our understanding of FTO biology into novel therapeutic strategies.
References
- 1. A New Look at the Role of Radiation-Related Epigenetic Mechanisms in Diagnosis and Anticancer Therapies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. m6A demethylase FTO renders radioresistance of nasopharyngeal carcinoma via promoting OTUB1-mediated anti-ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FTO-04 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 6. Inhibitor of FTO, Rhein, Restrains the Differentiation of Myoblasts and Delays Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. medkoo.com [medkoo.com]
- 9. ossila.com [ossila.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTO inhibition enhances the therapeutic index of radiation therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FTO is involved in Alzheimer's disease by targeting TSC1-mTOR-Tau signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wnt signaling and tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fto-IN-4 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein is a Fe(II)- and 2-oxoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on mRNA.[1] Dysregulation of FTO activity has been implicated in a range of human diseases, including obesity, metabolic disorders, and various cancers.[2][3] This has positioned FTO as a compelling therapeutic target for drug discovery. Fto-IN-4 (also known as FTO-04) is a potent and selective small molecule inhibitor of FTO.[4] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize FTO inhibitors.
FTO Signaling Pathway
FTO-mediated demethylation of m6A in mRNA plays a crucial role in post-transcriptional gene regulation, affecting mRNA stability, splicing, and translation. Inhibition of FTO leads to an increase in m6A levels, which in turn modulates various signaling pathways. For instance, FTO has been shown to regulate the AMPK and WNT signaling pathways.[3][5] By inhibiting FTO, compounds like this compound can influence these pathways, making them valuable tools for studying their roles in disease.
Figure 1: FTO Signaling and Inhibition.
Data Presentation
Quantitative data from high-throughput screening and subsequent validation assays are crucial for evaluating the efficacy and selectivity of FTO inhibitors like this compound.
| Compound | Target | Assay Type | IC50 (µM) | Selectivity vs. ALKBH5 | Z'-Factor | Hit Rate (%) | Reference |
| This compound (FTO-04) | FTO | Fluorescence-based biochemical | 3.39 | 13-fold | > 0.5 (typical) | 0.1 - 1.0 (typical) | [4] |
| Meclofenamic Acid | FTO | Fluorescence-based biochemical | ~10-20 | Moderate | Not Reported | Not Reported | [6] |
| Rhein | FTO | HPLC-based biochemical | ~5-10 | Low | Not Reported | Not Reported | [6] |
Note: Z'-factor and hit rate are general indicators of a robust HTS assay and can vary depending on the specific assay conditions and compound library screened. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8]
Experimental Protocols
Biochemical High-Throughput Screening Assay for FTO Inhibition
This protocol is adapted from a fluorescence-based assay and is suitable for high-throughput screening in 384-well format. The assay measures the demethylation of a fluorescently labeled m6A-containing RNA substrate by FTO.
Materials:
-
Recombinant human FTO protein
-
This compound (or other test compounds)
-
Fluorescently labeled m6A RNA substrate (e.g., a short oligonucleotide with a 3'-fluorescein label)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM 2-oxoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbic acid, 0.01% Tween-20
-
384-well black, low-volume microplates
-
Plate reader capable of fluorescence detection
Workflow Diagram:
References
- 1. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Troubleshooting & Optimization
Fto-IN-4 not working in my experiment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Fto-IN-4, a potent and selective inhibitor of the FTO protein.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein. FTO is an enzyme that acts as an RNA demethylase, removing N6-methyladenosine (m6A) modifications from RNA. By inhibiting FTO, this compound prevents this demethylation, leading to an increase in m6A levels in cellular RNA. This alteration in RNA methylation can affect various cellular processes by influencing the stability, translation, and splicing of target mRNAs.
Q2: What are the primary research applications for this compound?
This compound is primarily used in research to study the biological roles of FTO and the significance of m6A RNA methylation. Given FTO's involvement in various cancers and metabolic disorders, this compound is a valuable tool for investigating potential therapeutic strategies targeting these conditions.
Q3: In which signaling pathways is FTO involved?
FTO has been shown to play a role in several critical signaling pathways, including:
-
Wnt/β-catenin signaling: FTO can regulate the expression of key components of the Wnt pathway.[3]
-
PI3K/Akt signaling: FTO has been implicated in the activation of this pathway, which is crucial for cell proliferation and survival.[4][5]
-
KRAS signaling: In some cancers, FTO can activate the KRAS pathway.
-
JAK/STAT signaling: FTO can modulate cytokine signaling by affecting the stability of SOCS family genes.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No observable effect of this compound in my cell-based assay.
-
Question: I've treated my cells with this compound, but I'm not seeing the expected biological effect (e.g., decreased cell viability, changes in gene expression). What could be the problem?
-
Answer: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Cell Permeability: While many small molecule inhibitors can cross the cell membrane, poor permeability could be an issue. If you suspect this, you may need to use a higher concentration or a different delivery method.
-
Incubation Time: The duration of treatment may be insufficient to observe a biological response. Time-course experiments are recommended to identify the optimal treatment duration.
-
FTO Expression Levels: The target cell line may have low endogenous expression of FTO. Verify FTO expression levels using techniques like Western blotting or qPCR.
-
Inhibitor Stability: Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Issue 2: High background or inconsistent results in my FTO enzymatic assay.
-
Question: My in vitro FTO enzymatic assay is showing high background signal or variability between replicates. How can I improve my assay?
-
Answer: High background and inconsistency in enzymatic assays can stem from several factors. Here are some troubleshooting tips:
-
Enzyme Quality: Ensure the purity and activity of your recombinant FTO enzyme. Contaminating nucleases or proteases can interfere with the assay.
-
Buffer Composition: The assay buffer composition is critical for optimal enzyme activity. Ensure the pH, salt concentration, and any necessary co-factors (like Fe(II) and 2-oxoglutarate) are correct.
-
Substrate Quality: The methylated RNA substrate should be of high quality and free of contaminants.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Reaction Conditions: Optimize incubation time and temperature. Ensure that the reaction is stopped effectively at the desired time point.
-
Issue 3: Suspected off-target effects of this compound.
-
Question: I'm observing unexpected phenotypes in my experiment that may not be related to FTO inhibition. How can I investigate potential off-target effects?
-
Answer: Off-target effects are a common concern with small molecule inhibitors. Here's how you can address this:
-
Use a Structurally Unrelated FTO Inhibitor: A key validation step is to reproduce your findings with a different, structurally distinct FTO inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The most definitive way to confirm that the observed phenotype is due to FTO inhibition is to use a genetic approach, such as siRNA, shRNA, or CRISPR/Cas9, to reduce or eliminate FTO expression. The resulting phenotype should mimic the effects of this compound.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm that your compound is engaging with its intended target in a cellular context. This assay measures the thermal stabilization of a protein upon ligand binding.
-
Dose-Response Correlation: A clear correlation between the concentration of this compound and the observed phenotype strengthens the argument for an on-target effect.
-
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known FTO inhibitors. This data can be useful for comparing the potency of different compounds and for designing experiments.
| Inhibitor | IC50 (µM) | Target | Assay Type | Reference |
| Fto-IN-14 | 0.45 | FTO | Enzymatic | |
| C6 | 0.78 | FTO | Enzymatic | |
| 18097 | 0.64 | FTO | Enzymatic | |
| 18077 | 1.43 | FTO | Enzymatic | |
| FTO-04 | 3.39 | FTO | Enzymatic | |
| FTO-43 N | 0.017-0.0359 | FTO | Cell Viability | |
| IOX3 | 2.76 | FTO | Enzymatic | |
| Compound 2 | 1.46 | FTO | Enzymatic | |
| Compound 3 | 28.9 | FTO | Enzymatic | |
| AE-562 | 23.8 | FTO | Enzymatic | |
| AN-652 | 71.7 | FTO | Enzymatic |
Experimental Protocols
1. FTO In Vitro Enzymatic Assay Protocol
This protocol is a general guideline for measuring the enzymatic activity of FTO and assessing the inhibitory potential of compounds like this compound.
-
Materials:
-
Recombinant human FTO protein
-
Methylated RNA substrate (e.g., m6A-containing oligo)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 50 mM NaCl, 1 mM DTT, 100 µM (NH4)2Fe(SO4)2·6H2O, 300 µM 2-oxoglutarate, 2 mM L-ascorbic acid)
-
This compound or other test compounds
-
Detection reagent (e.g., a kit that measures formaldehyde (B43269) release or a specific antibody for m6A)
-
96-well microplate
-
-
Procedure:
-
Prepare a solution of the methylated RNA substrate in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the this compound dilutions or vehicle control.
-
Add the recombinant FTO enzyme to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the methylated RNA substrate to all wells.
-
Incubate the plate at 37°C for a predetermined amount of time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Develop the signal and measure the output (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell Viability Assay Protocol
This protocol describes a general method to assess the effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., a cell line with known FTO expression)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plate
-
Vehicle control (e.g., DMSO)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a specific period (e.g., 48 or 72 hours) in a cell culture incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
-
Visualizations
FTO Signaling Pathways
The following diagrams illustrate the central role of FTO in regulating key signaling pathways implicated in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Complex Interactions between the Fat Mass and Obesity-Associated (FTO) Gene, Lifestyle, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
Fto-IN-4 (FTO-04) Experimental Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fto-IN-4 (also known as FTO-04), a potent and selective inhibitor of the FTO protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FTO-04) and what is its mechanism of action?
This compound (FTO-04) is a potent, selective, and competitive small-molecule inhibitor of the N6-methyladenosine (m6A) RNA demethylase, FTO.[1][2] It functions by binding to the FTO active site, thereby preventing the demethylation of m6A and N6,2′-O-dimethyladenosine (m6Am) in RNA.[2][3] This leads to an increase in the cellular levels of m6A and m6Am, affecting the stability, splicing, and translation of target mRNAs.[2]
Q2: What are the primary applications of this compound (FTO-04) in research?
This compound (FTO-04) is primarily used in cancer research, particularly in the study of glioblastoma stem cells (GSCs). It has been shown to prevent neurosphere formation in patient-derived GSCs without significantly affecting the growth of healthy neural stem cells. It serves as a chemical probe to investigate the biological roles of FTO and the consequences of m6A modulation in various cellular processes and disease models.
Q3: What are the recommended storage and handling conditions for this compound (FTO-04)?
-
Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.
-
In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 6 months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: How do I prepare a stock solution of this compound (FTO-04)?
This compound (FTO-04) is soluble in DMSO. A common stock solution concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 2.59 mg of this compound (FTO-04) (MW: 258.299 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved before use.
Troubleshooting Guide
General Troubleshooting
Problem: No or weak biological effect observed after treatment with this compound (FTO-04).
| Possible Cause | Suggested Solution |
| Incorrect concentration: | Verify the calculations for your stock solution and final working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations in glioblastoma stem cell neurosphere assays have been reported in the range of 20-30 µM. |
| Compound degradation: | Ensure proper storage of the solid compound and stock solutions as recommended. Prepare fresh dilutions from the stock solution for each experiment. |
| Cell line insensitivity: | The effect of FTO inhibition can be cell-type specific. Confirm that your cell line of interest expresses FTO. Consider using a positive control cell line known to be sensitive to FTO inhibition. |
| Insufficient incubation time: | The time required to observe a biological effect can vary. For cell viability or neurosphere formation assays, incubation times of 48-72 hours are common. For measuring changes in m6A levels, a 48-hour treatment may be sufficient. |
| Assay-specific issues: | Ensure your assay is sensitive enough to detect the expected changes. For example, when measuring m6A levels, use a validated and sensitive method like LC-MS/MS or a well-optimized dot blot protocol. |
Problem: High cell toxicity or off-target effects observed.
| Possible Cause | Suggested Solution |
| Concentration too high: | Reduce the concentration of this compound (FTO-04). Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 for cell viability in your specific cell line and use concentrations below this threshold for mechanistic studies. |
| Solvent toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines. |
| Off-target inhibition: | While this compound (FTO-04) is selective for FTO over ALKBH5, off-target effects are always a possibility with small molecule inhibitors. Consider using a structurally different FTO inhibitor as a control to confirm that the observed phenotype is due to FTO inhibition. Additionally, genetic knockdown of FTO (e.g., using siRNA or shRNA) can be used to validate the pharmacological findings. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | This compound (FTO-04) | Notes |
| IC50 (FTO) | 3.39 µM | In vitro enzymatic assay. |
| IC50 (ALKBH5) | 39.4 µM | Demonstrates ~13-fold selectivity for FTO over ALKBH5. |
| Effective Concentration (GSC Neurosphere Assay) | 20-30 µM | Treatment for 48 hours. |
| Increase in m6A levels (GSCs) | ~1.4-fold | Measured by HPLC-MS/MS after FTO-04 treatment. |
| Increase in m6Am levels (GSCs) | ~3.2-fold | Measured by HPLC-MS/MS after FTO-04 treatment. |
Experimental Workflow for this compound (FTO-04) Treatment
Detailed Methodologies
Neurosphere Formation Assay
-
Culture patient-derived glioblastoma stem cells (GSCs) in sphere-forming conditions.
-
After 24 hours, treat the cells with this compound (FTO-04) at the desired concentration (e.g., 20-30 µM) or DMSO as a vehicle control.
-
Incubate for 48-72 hours.
-
Capture bright-field images of the neurospheres.
-
Quantify the size of the neurospheres using software like ImageJ. A significant reduction in neurosphere size is expected upon this compound (FTO-04) treatment.
m6A Quantification by LC-MS/MS
-
Treat cells with this compound (FTO-04) or a control (e.g., DMSO) for 48 hours.
-
Isolate total RNA and then purify polyadenylated (polyA+) RNA.
-
Digest the polyA+ RNA to single nucleosides.
-
Analyze the nucleoside mixture by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the levels of m6A and m6Am relative to adenosine (B11128) (A). An increase in the m6A/A and m6Am/A ratios is indicative of FTO inhibition.
Western Blot Analysis
-
Treat cells with this compound (FTO-04) for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against your target proteins (e.g., FTO, β-catenin, p-AKT) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways
Inhibition of FTO by this compound (FTO-04) can impact various signaling pathways. One notable pathway is the Wnt/β-catenin signaling cascade. FTO has been shown to regulate the expression of key components in this pathway through m6A demethylation.
References
Optimizing Fto-IN-4 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Fto-IN-4 to ensure cell viability in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein. FTO is an enzyme that acts as an N6-methyladenosine (m6A) RNA demethylase.[1][2][3] By removing the methyl group from m6A on RNA, FTO can influence the expression of various genes involved in processes like cell proliferation, apoptosis, and metabolism.[4][5][6] this compound inhibits this demethylase activity, leading to an increase in m6A levels on target RNAs, thereby altering gene expression and subsequent cellular phenotypes.[2]
Q2: How do I determine the optimal, non-toxic concentration of this compound for my cell line?
A2: The optimal concentration of this compound should be empirically determined for each specific cell line and experimental condition. A dose-response experiment is the most effective method.[7] This involves treating your cells with a range of this compound concentrations and assessing cell viability after a predetermined exposure time. It is advisable to start with a broad range of concentrations (e.g., 1 nM to 100 µM) with 2- or 3-fold dilutions to identify an approximate effective range.[8] Following this initial screen, a more detailed analysis with narrowly spaced concentrations around the responsive range can be performed to accurately determine the IC50 value (the concentration that inhibits 50% of cell viability).[9]
Q3: What are the common causes of unexpected toxicity with this compound in cell culture?
A3: Unexpected toxicity from small molecule inhibitors like this compound can stem from several factors:
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and non-specific cell death.[7]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line, which is generally less than 0.5%.[7] Always include a vehicle-only control in your experiments.
-
Prolonged Exposure: Continuous and extended exposure to the inhibitor may disrupt essential cellular processes, leading to cumulative toxicity.[7]
-
Compound Stability: The inhibitor may be unstable in the cell culture medium at 37°C, leading to the formation of potentially toxic degradation products.[10]
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal results and to minimize variability, follow these guidelines for preparing and storing this compound:
-
Dissolving the Compound: Use a high-purity, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).[7][10]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[7]
-
Fresh Dilutions: For each experiment, prepare fresh dilutions of this compound from the stock solution in your cell culture medium.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of this compound. | The inhibitor concentration may still be too high for your specific cell line. | Perform a dose-response curve starting from a very low concentration range (e.g., picomolar to nanomolar) to determine the optimal non-toxic concentration.[7] |
| The incubation time with the inhibitor might be too long. | Reduce the incubation time and determine the minimum duration required to observe the desired biological effect.[7] | |
| The final concentration of the solvent (e.g., DMSO) in the culture medium could be toxic to your cells. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Always include a solvent-only control group in your experimental setup.[7] | |
| Inconsistent results or a lack of a clear dose-response relationship. | The inhibitor may have poor solubility in the culture medium. | Confirm the complete dissolution of this compound in the stock solution. When preparing working solutions, ensure thorough mixing. |
| The inhibitor might be unstable in the cell culture medium. | Perform a stability test of this compound in your specific cell culture medium at 37°C over the time course of your experiment.[10] | |
| Issues with cell plating, such as inconsistent cell numbers per well. | Ensure a homogenous cell suspension and accurate cell counting before seeding the plates. Allow cells to adhere and resume growth overnight before adding the inhibitor.[8][11] | |
| No observable effect on cell viability even at high concentrations of this compound. | The chosen cell line may be resistant to the effects of FTO inhibition. | Consider using a different cell line that has been reported to be sensitive to FTO inhibition or has high FTO expression. |
| The inhibitor may not be active due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the inhibitor. Confirm the activity of the inhibitor in a cell-free biochemical assay if possible.[7] | |
| The inhibitor may not be cell-permeable. | While this compound is designed to be cell-permeable, its uptake can vary between cell types. You may need to consult literature for permeability data or consider alternative inhibitors. |
Data Presentation
Table 1: Example IC50 Values of FTO Inhibitors in Various Cancer Cell Lines
The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for different FTO inhibitors. Note that these values can vary depending on the specific inhibitor, cell line, and assay conditions used.
| Inhibitor | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| FTO Inhibitor 14a | - | Biochemical (SPE-MS) | - | 0.095 |
| FTO Inhibitor 13c | - | Biochemical (LCMS) | - | 2.3 |
| FTO Inhibitor FB23 | Breast Cancer Cells | Cell-based | - | - |
| Ibrutinib (BTK inhibitor, synergistic with FTO inhibitor) | Breast Cancer Cells | Cell-based | - | - |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line and to calculate its IC50 value.[8][13]
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
DMSO (high purity, anhydrous)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8][11] c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of working concentrations. A common starting point is a wide range from 100 µM to 1 nM.[8] c. Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and a "no-treatment" control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations (and controls) to the respective wells.
-
Incubation: a. Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[13] b. Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[13] c. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] d. Mix thoroughly to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value from the curve using non-linear regression analysis.[8]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: FTO's role in regulating gene expression.
References
- 1. FTO and obesity: mechanisms of association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Activating Transcription Factor 4 (ATF4) Expression by Fat Mass and Obesity-Associated (FTO) in Mouse Hepatocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTO protects human granulosa cells from chemotherapy-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fto-IN-4 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for Fto-IN-4, a potent inhibitor of the FTO protein. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential off-target effects during your experiments. The following frequently asked questions (FAQs) and troubleshooting guides are based on the known pharmacology of FTO inhibitors and related chemical scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target families for a novel FTO inhibitor like this compound?
A1: FTO belongs to the family of Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenases.[1] Consequently, the most probable off-targets are other members of this superfamily. Particular attention should be paid to the AlkB homolog (ALKBH) family of nucleic acid demethylases, especially ALKBH5, which also demethylates N6-methyladenosine (m6A) in RNA.[2] Additionally, other 2OG oxygenases such as the hypoxia-inducible factor prolyl hydroxylases (PHDs) have been identified as off-targets for some FTO inhibitors.[3] Recent evidence also points to non-dioxygenase off-targets, such as human dihydroorotate (B8406146) dehydrogenase (hDHODH), for certain FTO inhibitor scaffolds.[4]
Q2: My phenotypic results with this compound do not correlate with FTO knockdown. What could be the cause?
A2: This discrepancy can arise from several factors:
-
Off-Target Effects: this compound might be modulating a different target that is responsible for the observed phenotype. As mentioned, inhibition of other 2OG oxygenases or enzymes like hDHODH could produce biological effects independent of FTO.[3][4]
-
Incomplete FTO Inhibition: The concentration or duration of this compound treatment may not be sufficient to achieve a level of FTO inhibition comparable to genetic knockdown.
-
Compensation Mechanisms: Cells can adapt to the pharmacological inhibition of FTO, leading to different outcomes than a constitutive knockdown.
-
FTO-Independent Functions: The phenotype observed with FTO knockdown might be due to scaffolding functions of the FTO protein, which may not be affected by a small molecule inhibitor that only blocks its catalytic activity.
Q3: I am observing unexpected cytotoxicity with this compound. How can I determine if this is an off-target effect?
A3: Unexpected cytotoxicity is a common concern with small molecule inhibitors. To investigate if this is due to off-target effects of this compound, consider the following:
-
Rescue Experiments: If the cytotoxicity is due to a specific off-target, supplementing the media with the product of the inhibited pathway may rescue the cells. For example, if hDHODH is an off-target, adding uridine (B1682114) to the culture medium can bypass the block in pyrimidine (B1678525) synthesis and rescue the cytotoxic phenotype.[4]
-
Structure-Activity Relationship (SAR): Test analogs of this compound with varying FTO potency. If the cytotoxicity correlates with the FTO inhibitory activity, it is more likely to be an on-target effect.
-
Orthogonal Inhibition: Use a structurally different FTO inhibitor. If it recapitulates the phenotype, it strengthens the evidence for an on-target effect. If not, an off-target effect of this compound is more likely.
-
Direct Off-Target Engagement: Use assays like the Cellular Thermal Shift Assay (CETSA) to determine if this compound engages with suspected off-target proteins in cells.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in in vitro assays.
This can be due to several factors related to the assay conditions.
Troubleshooting Workflow for Inconsistent IC50 Values
References
- 1. The Obesity-Associated FTO Gene Encodes a 2-Oxoglutarate–Dependent Nucleic Acid Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Fto-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fto-IN-4 (also known as FTO-04), a potent inhibitor of the FTO (Fat mass and obesity-associated) protein. Here you will find frequently asked questions, detailed troubleshooting guides for common experimental artifacts, and validated experimental protocols to ensure the generation of reliable and reproducible data.
I. This compound: Product Information
This compound is a competitive inhibitor of the FTO protein, an Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase that demethylates N6-methyladenosine (m6A) in RNA.[1] By inhibiting FTO, this compound can be used to study the biological roles of m6A methylation in various cellular processes and disease models, particularly in cancer research.
| Property | Value |
| Synonyms | FTO-04 |
| Chemical Formula | C₁₂H₁₀N₄OS |
| Molecular Weight | 258.30 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| Storage | Store solid at -20°C, stock solutions at -80°C |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the FTO protein. It acts as a competitive inhibitor, meaning it binds to the active site of FTO and competes with its natural substrate, m6A-containing RNA.[1] This inhibition leads to an increase in the cellular levels of m6A and N6,2'-O-dimethyladenosine (m6Am) on RNA, allowing for the study of the downstream effects of FTO inhibition.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for FTO over the related 2-oxoglutarate-dependent dioxygenase ALKBH5.[2] However, a comprehensive selectivity profile against a broader panel of human 2OG dioxygenases has not been extensively published. It is important to consider potential off-target effects, as some FTO inhibitors have been reported to interact with other enzymes, such as human dihydroorotate (B8406146) dehydrogenase (hDHODH).[3]
| Target | IC₅₀ (µM) | Selectivity (fold) |
| FTO | 3.39 | - |
| ALKBH5 | 39.4 | ~13-fold vs. FTO |
Data sourced from ProbeChem[2]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. For frequent use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO (e.g., 10 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, allow the stock solution to thaw completely at room temperature and vortex gently before dilution into your aqueous assay buffer or cell culture medium. Due to the potential for limited aqueous solubility, it is crucial to ensure the compound is fully dissolved and does not precipitate upon dilution.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. A good starting point for cell-based assays is to perform a dose-response curve ranging from 1 µM to 30 µM. For example, a concentration of 20 µM has been shown to be effective in reducing neurosphere formation in glioblastoma stem cells (GSCs) without affecting healthy neural stem cells.[4] For in vitro enzymatic assays, the concentration of this compound should be titrated around its IC₅₀ value (3.39 µM).
III. Troubleshooting Guides
Biochemical Assays
This guide focuses on troubleshooting common issues encountered during in vitro FTO enzymatic assays using this compound.
-
Possible Cause 1: Inactive this compound.
-
Solution: Ensure proper storage of the compound and avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Solution: Verify the concentrations of all assay components, including FTO enzyme, substrate (e.g., m6A-containing RNA), and co-factors (Fe(II) and 2-oxoglutarate). Ensure the assay buffer pH and temperature are optimal for FTO activity.
-
-
Possible Cause 3: High Substrate Concentration.
-
Solution: As this compound is a competitive inhibitor, high concentrations of the m6A-containing substrate can outcompete the inhibitor. Perform the assay with a substrate concentration at or below its Michaelis-Menten constant (Km) to increase the apparent potency of the inhibitor.
-
-
Possible Cause 1: Incomplete Dissolution or Precipitation of this compound.
-
Solution: Ensure this compound is fully dissolved in the assay buffer. Visually inspect for any precipitate. It may be necessary to adjust the final DMSO concentration or use a different formulation approach for better solubility.
-
-
Possible Cause 2: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor.
-
-
Possible Cause 3: Enzyme Instability.
-
Solution: Keep the FTO enzyme on ice throughout the assay setup. Prepare the final reaction mix immediately before starting the assay.
-
-
Possible Cause 1: Autofluorescence of this compound.
-
Solution: If using a fluorescence-based assay, measure the fluorescence of this compound alone at the assay concentration to check for intrinsic fluorescence. If significant, consider using a different detection method (e.g., chemiluminescence-based assay) or subtract the background fluorescence.
-
-
Possible Cause 2: Interference with Detection Reagents.
-
Solution: Run a control experiment with this compound and the detection reagents in the absence of the enzyme and substrate to check for any direct interference.
-
Cell-Based Assays
This guide addresses common challenges in cell-based experiments involving this compound.
-
Possible Cause 1: Insufficient Cellular Uptake or High Efflux.
-
Solution: Increase the incubation time or concentration of this compound. Consider using a formulation that enhances cell permeability.
-
-
Possible Cause 2: FTO is Not a Key Driver of the Phenotype in Your Cell Model.
-
Solution: Confirm FTO expression in your cells. Use a positive control (e.g., FTO knockout or siRNA knockdown) to validate the expected phenotype.
-
-
Possible Cause 3: this compound Instability in Cell Culture Media.
-
Solution: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. It may be necessary to replenish the compound during long-term assays.
-
-
Possible Cause 1: Off-Target Effects.
-
Solution: Perform a cytotoxicity assay in a cell line that does not express FTO to assess off-target toxicity. If off-target effects are suspected, consider using a structurally different FTO inhibitor as a comparison.
-
-
Possible Cause 2: High DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically below 0.5%).
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Determine the EC₅₀ for cytotoxicity in your specific cell line and use this compound at concentrations below this threshold for mechanistic studies.
-
-
Possible Cause 1: Cell Passage Number and Confluency.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform growth and response to the inhibitor.
-
-
Possible Cause 2: Variability in this compound Treatment.
-
Solution: Ensure consistent timing of compound addition and incubation periods across experiments.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of multi-well plates for critical measurements, as these are more prone to evaporation and temperature fluctuations.
-
IV. Experimental Protocols
In Vitro FTO Enzymatic Assay Protocol
This protocol is adapted from a fluorescence-based assay for FTO activity.[2]
Materials:
-
Recombinant human FTO protein
-
This compound
-
m6A-containing RNA substrate (e.g., "m6A₇-Broccoli")
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM 2-oxoglutarate, 2 mM L-ascorbic acid
-
Detection Reagent
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations.
-
In a 96-well plate, add the FTO enzyme and the m6A-containing RNA substrate to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 1-2 hours.
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition relative to the DMSO control.
Cellular Thermal Shift Assay (CETSA) Protocol for FTO Target Engagement
CETSA can be used to verify that this compound directly engages with FTO in a cellular context.[5]
Materials:
-
Cells expressing FTO
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes
-
Western blot reagents or mass spectrometer
Procedure:
-
Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FTO in each sample by Western blot or mass spectrometry.
-
A shift in the thermal melting curve of FTO in the presence of this compound indicates target engagement.
V. Signaling Pathways
FTO-mediated demethylation of m6A on RNA transcripts can influence various signaling pathways by altering the stability, translation, and splicing of target mRNAs. Inhibition of FTO with this compound can therefore be used to probe these pathways.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fto-IN-4 Technical Support Center: Navigating Stability in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Fto-IN-4, a potent and selective inhibitor of the FTO protein. Addressing common challenges faced during long-term experiments, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, the solid powder should be kept in a dry, dark environment.[1] Recommended storage temperatures and durations are summarized below. Stock solutions, typically prepared in DMSO, should be stored at low temperatures to minimize degradation.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] To prepare a stock solution, dissolve the solid powder in high-purity, anhydrous DMSO. It is advisable to prepare a concentrated stock solution (e.g., 10 mM) which can then be diluted to the final working concentration in your experimental medium.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While stable for a few weeks during ordinary shipping, long-term storage should be at or below -20°C to prevent degradation.[1]
Q4: How many times can I freeze-thaw my this compound stock solution?
A4: To maintain the stability of your this compound stock solution, it is best to minimize freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes to avoid repeated temperature fluctuations.
Q5: What is the stability of this compound in aqueous solutions and cell culture media?
A5: While specific data on the long-term stability of this compound in aqueous solutions and various cell culture media is limited, small molecule inhibitors can be susceptible to degradation under physiological conditions (e.g., 37°C, aqueous environment). Factors such as pH, media components, and exposure to light can influence stability.[3] It is highly recommended to empirically determine the stability of this compound in your specific experimental setup. A detailed protocol for assessing stability is provided in this guide.
Troubleshooting Guide: this compound Stability Issues
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of compound activity over time in a long-term experiment. | Degradation of this compound in the experimental medium. The compound may be unstable at 37°C in aqueous conditions. | 1. Perform a stability check: Use the provided LC-MS protocol to determine the half-life of this compound in your specific cell culture medium. 2. Replenish the compound: Based on the stability data, replenish the medium with fresh this compound at appropriate intervals to maintain the desired concentration. 3. Optimize storage of working solutions: Prepare fresh dilutions of this compound from a frozen stock for each medium change. |
| Inconsistent or variable experimental results. | Inconsistent this compound concentration due to precipitation or degradation. The compound may be precipitating out of the aqueous medium, or the stock solution may have degraded. | 1. Check for precipitation: Visually inspect the culture medium for any precipitate after adding this compound. 2. Ensure proper solubilization: When diluting the DMSO stock, add it to the medium dropwise while vortexing or mixing to prevent localized high concentrations that can lead to precipitation. 3. Validate stock solution integrity: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution. |
| Observed cellular toxicity not related to FTO inhibition. | Toxicity from DMSO solvent or degradation products. High concentrations of DMSO can be toxic to cells. Uncharacterized degradation products of this compound could also have cytotoxic effects. | 1. Include a vehicle control: Always include a control group treated with the same final concentration of DMSO used for the this compound treatment. 2. Minimize final DMSO concentration: Aim for a final DMSO concentration of less than 0.1% in your cell culture medium. 3. Assess stability: If significant degradation is observed, consider that the degradation products may be contributing to toxicity. |
Quantitative Data Summary
The following tables provide a summary of the known physicochemical and storage properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2585198-87-2 | [2] |
| Molecular Formula | C₁₂H₁₀N₄OS | [1] |
| Molecular Weight | 258.30 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [4] |
| -20°C | 1 month | [4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium using LC-MS
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental conditions.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (a stable molecule with similar chromatographic behavior to this compound)
-
24-well tissue culture plates
-
LC-MS system
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions: Dilute the this compound stock solution to a final concentration of 10 µM in:
-
PBS (pH 7.4)
-
Cell culture medium without serum
-
Cell culture medium with serum (e.g., 10% FBS)
-
-
Incubation:
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plates at 37°C in a humidified incubator.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after adding the compound.
-
-
Sample Preparation:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method to quantify the amount of this compound remaining at each time point.
-
Monitor for the appearance of potential degradation products.
-
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and estimate its half-life under each condition.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting this compound instability issues.
Caption: this compound inhibits FTO protein activity.
References
Technical Support Center: Interpreting Unexpected Results with Fto-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Fto-IN-4, a potent inhibitor of the FTO (Fat mass and obesity-associated) protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the FTO protein. FTO is an α-ketoglutarate- and Fe(II)-dependent dioxygenase that functions as an RNA demethylase, primarily removing N6-methyladenosine (m6A) modifications from RNA.[1][2][3][4] By inhibiting FTO, this compound increases the overall levels of m6A methylation on RNA, which in turn can affect mRNA stability, splicing, and translation, leading to changes in gene expression.[1][5]
Q2: What are the known downstream signaling pathways affected by FTO inhibition?
A2: Inhibition of FTO has been shown to impact several key signaling pathways, including:
-
WNT Signaling: FTO depletion can lead to the downregulation of the canonical WNT/β-catenin pathway and upregulation of the non-canonical WNT/PCP signaling.[6][7][8] This is often mediated by the upregulation of the WNT antagonist DKK1.[6][7][8]
-
TGF-β Signaling: FTO can regulate the TGF-β signaling pathway through its influence on the m6A modification of MEG3.[9]
-
mTORC1 Signaling: FTO plays a role in coupling amino acid levels to the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[10]
-
JAK/STAT Signaling: FTO negatively regulates IL-2/15-driven JAK/STAT signaling in natural killer (NK) cells by increasing the mRNA stability of suppressor of cytokine signaling (SOCS) family genes.[11][12][13]
Q3: Is this compound expected to have cytotoxic effects?
A3: Some FTO inhibitors have been reported to be cytotoxic, and this effect can be context-dependent.[14] For instance, FTO inhibition can promote apoptosis in some cancer cells while protecting others from chemotherapy-induced cytotoxicity.[15] Unexpected cytotoxicity or lack thereof should be investigated further.
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Issue 1: No observable change in m6A levels after this compound treatment.
Possible Cause 1: Ineffective Target Engagement. The inhibitor may not be reaching or binding to the FTO protein within the cell.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.
-
Optimize Treatment Conditions: Titrate the concentration of this compound and the treatment duration. A comprehensive dose-response and time-course experiment is recommended.
-
Perform a Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the FTO protein in your cellular model.[16][17][18][19][20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for FTO Target Engagement
This protocol is a generalized guide and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Anti-FTO, secondary antibody
-
Western blot equipment and reagents
Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Interpretation:
-
Successful Target Engagement: In the presence of this compound, the FTO protein should be more thermally stable, meaning it will remain in the soluble fraction at higher temperatures compared to the DMSO control. This will be visible as a stronger band for FTO at higher temperatures in the this compound treated samples on the Western blot.
-
No Target Engagement: If there is no difference in the thermal stability of FTO between the this compound and DMSO treated samples, it suggests a problem with target engagement.
Issue 2: Unexpected changes in gene expression unrelated to known FTO pathways.
Possible Cause 1: Off-Target Effects. this compound, like many small molecule inhibitors, may have off-target effects, binding to other proteins in the cell. FTO belongs to the family of 2-oxoglutarate-dependent dioxygenases, and inhibitors may show cross-reactivity with other members of this family.[21]
Troubleshooting Steps:
-
Literature Review: Search for known off-target effects of this compound or structurally similar compounds. Other FTO inhibitors like IOX3 are known to also inhibit HIF prolyl hydroxylases.[22][23]
-
Dose De-escalation: Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Use an Orthogonal Approach: Validate key findings using a different FTO inhibitor or a genetic approach like siRNA or CRISPR-mediated knockout of FTO.
-
Proteome-wide Analysis: Consider using thermal proteome profiling (TPP) to identify other proteins that are stabilized by this compound, indicating potential off-target binding.
Logical Relationship for Investigating Off-Target Effects:
Caption: Decision tree for investigating potential off-target effects.
Issue 3: Contradictory results compared to published FTO knockdown/knockout studies.
Possible Cause 1: Enzymatic vs. Non-Enzymatic Functions of FTO. FTO may have functions independent of its demethylase activity.[6] A small molecule inhibitor like this compound will only block the enzymatic activity, whereas genetic knockdown removes the entire protein. This can lead to different phenotypic outcomes. For example, some studies suggest FTO's role in WNT signaling is independent of its enzymatic activity.[6][8]
Troubleshooting Steps:
-
Use a Catalytically Inactive FTO Mutant: As a control, express a catalytically dead mutant of FTO (e.g., R316Q) in an FTO-knockout background.[24] If the phenotype is rescued by the mutant FTO, it suggests a non-enzymatic role.
-
Compare with Other FTO Inhibitors: Test if other FTO inhibitors with different chemical scaffolds produce the same unexpected result. If they do, it strengthens the case for an on-target, but perhaps previously uncharacterized, effect of inhibiting FTO's enzymatic activity.
Signaling Pathway: FTO's Dual Roles
Caption: FTO's potential enzymatic and non-enzymatic roles.
Data Summary Tables
Table 1: IC50 Values of Select FTO Inhibitors
| Compound | IC50 (µM) | Assay Method | Target Specificity Notes | Reference |
| FTO-04 | 2.79 ± 1.3 | Broccoli assay | Poor activity against ALKBH5 | [25] |
| FB23 | 0.06 | Not Specified | Can inhibit dihydroorotate (B8406146) dehydrogenase (hDHODH) | [26] |
| 18097 | 0.64 | HPLC-MS/MS | ~280-fold greater selectivity for FTO over ALKBH5 | [27] |
| IOX3 | Not Specified | Not Specified | Also a known inhibitor of HIF prolyl hydroxylases | [22][23] |
Table 2: Potential Unexpected Cellular Effects of FTO Inhibition
| Observed Effect | Potential Implication | Cell Type/Model | FTO Inhibitor Used | Reference |
| Decreased FTO protein expression | Potential feedback mechanism or off-target effect on protein stability | C2C12 cells | IOX3 | [22] |
| Modulation of genes in lipid metabolism, oxidative stress, and inflammation | Broad cellular impact beyond RNA demethylation | Mouse epididymal white adipose tissue | FB23 | [26] |
| Enhanced tumor engraftment | Counterintuitive pro-tumorigenic effect in certain contexts | Patient-derived xenograft (PDX) model of luminal breast cancer | Meclofenamic acid | [28] |
| Protection from chemotherapy-induced cytotoxicity | FTO may play a role in sensitizing cells to certain drugs | Human granulosa cells | Meclofenamic acid | [15] |
This guide is intended to be a starting point for troubleshooting. The complexity of cellular systems means that unexpected results can arise from a multitude of factors. A systematic and logical approach, combining optimized experimental protocols with orthogonal validation methods, is key to accurately interpreting your findings.
References
- 1. FTO and obesity: mechanisms of association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTO is a transcriptional repressor to auto-regulate its own gene and potentially associated with homeostasis of body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Kinetic analysis of FTO (Fat mass and obesity related) reveals that it is unlikely to function as a sensor for 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 6. The m6A(m)-independent role of FTO in regulating WNT signaling pathways | Life Science Alliance [life-science-alliance.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. FTO negatively regulates the cytotoxic activity of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. FTO negatively regulates the cytotoxic activity of natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FTO protects human granulosa cells from chemotherapy-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. The Obesity-Associated FTO Gene Encodes a 2-Oxoglutarate–Dependent Nucleic Acid Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological Inhibition of FTO | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. Loss-of-Function Mutation in the Dioxygenase-Encoding FTO Gene Causes Severe Growth Retardation and Multiple Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fto-IN-4 Cytotoxicity Assessment in Primary Cells
Welcome to the technical support center for the cytotoxicity assessment of Fto-IN-4, a representative FTO inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows. For the purpose of this guide, we will use the well-characterized FTO inhibitor FB23-2 as a specific example to illustrate concepts and provide data, as information on a compound specifically named "this compound" is not publicly available.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a placeholder name for a small molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. The FTO protein is an RNA demethylase that removes N6-methyladenosine (m6A) from RNA, influencing gene expression and various cellular processes. FTO inhibitors, like FB23-2, are designed to block this demethylase activity.[1][2] By inhibiting FTO, these compounds can lead to an accumulation of m6A on target mRNAs, which in turn can affect mRNA stability, translation, and splicing.[2] In the context of cancer, such as acute myeloid leukemia (AML), inhibiting FTO has been shown to suppress proliferation and promote differentiation and apoptosis of cancer cells.[1][3]
Q2: In which types of primary cells is this compound expected to show cytotoxic effects?
The cytotoxic effects of FTO inhibitors can be cell-type dependent. For example, the FTO inhibitor FB23-2 has demonstrated significant anti-proliferative and pro-apoptotic effects in primary blast cells from patients with acute myeloid leukemia (AML).[1] The sensitivity of primary cells to an FTO inhibitor often correlates with the expression level of the FTO protein in those cells.[4] Therefore, primary cells with higher FTO expression may be more susceptible to the cytotoxic effects of this compound.
Q3: What are the expected off-target effects of this compound?
While potent FTO inhibitors are designed for selectivity, off-target effects are always a possibility. For instance, meclofenamic acid, another FTO inhibitor, is also known as a non-steroidal anti-inflammatory drug (NSAID) and can inhibit cyclooxygenase (COX) enzymes.[5] It is crucial to consult the manufacturer's data sheet for this compound for any known off-target activities. If such information is unavailable, performing a screen against a panel of related enzymes (e.g., other AlkB family dioxygenases like ALKBH5) is recommended.[6]
Q4: What are typical concentrations of FTO inhibitors to use for cytotoxicity assays in primary cells?
The optimal concentration of an FTO inhibitor for cytotoxicity assays will vary depending on the specific compound and the primary cell type. For the FTO inhibitor FB23-2, concentrations in the micromolar range (e.g., 0.8 – 16 µM) have been shown to be effective in AML cells.[7] It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for the specific primary cells being used.
II. Troubleshooting Guide
Q5: I am observing high variability in my cytotoxicity assay results. What could be the cause?
High variability in cytotoxicity assays with primary cells can arise from several factors:
-
Primary Cell Health and Passage Number: Primary cells are sensitive to culture conditions. Ensure the cells are healthy and within a low passage number, as higher passages can alter their response to stimuli.
-
Inconsistent Seeding Density: Uneven cell seeding across the wells of a microplate will lead to variable results. Ensure a homogenous cell suspension and careful pipetting.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell viability. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.[8]
-
Compound Solubility and Distribution: Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) and then thoroughly mixed into the culture medium before adding to the cells. Precipitation of the compound can lead to inconsistent exposure.[8]
Q6: My primary cells are showing high levels of cell death in the vehicle control (e.g., DMSO). How can I address this?
High cytotoxicity in the vehicle control group is a common issue, particularly with sensitive primary cells.
-
Reduce DMSO Concentration: The final concentration of DMSO in the culture medium should be kept at a non-toxic level, typically below 0.5%, and ideally below 0.1%.[8] Perform a DMSO toxicity curve for your specific primary cells to determine the maximum tolerated concentration.
-
Check Culture Conditions: Suboptimal culture conditions (e.g., incorrect CO2 levels, temperature, humidity) can stress primary cells and make them more susceptible to DMSO toxicity.[8]
-
Quality of Reagents: Ensure that the DMSO and culture media are of high quality and sterile.
Q7: The IC50 value I obtained for this compound in my primary cells is much higher than expected. What are potential reasons?
A higher-than-expected IC50 value could be due to several factors:
-
Low FTO Expression: The primary cells you are using may have low endogenous expression of the FTO protein, making them less sensitive to its inhibition.[4] Consider measuring FTO expression levels in your cells.
-
Compound Inactivity: Ensure the this compound compound is active. If possible, test it on a positive control cell line known to be sensitive to FTO inhibition.
-
Short Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to manifest. Consider extending the treatment duration (e.g., from 24 hours to 48 or 72 hours).
-
High Cell Seeding Density: A very high cell density can sometimes mask the cytotoxic effects of a compound. Optimize the cell seeding density for your assay.
III. Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the FTO inhibitor FB23-2 in various acute myeloid leukemia (AML) cell lines. This data can serve as a reference for designing experiments with this compound in similar primary cells.
| Cell Line | FTO Expression | IC50 of FB23-2 (µM) | Reference |
| MOLM13 | High | ~1 | [7] |
| MV4-11 | High | ~2 | [7] |
| NB4 | High | ~0.8 | [7] |
| OCI-AML3 | High | ~3 | [7] |
| U937 | Low | ~16 | [7] |
IV. Experimental Protocols
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]
Materials:
-
This compound
-
Primary cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell recovery and adherence (if applicable).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
B. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.[11][12]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
Prepare Controls: In addition to the experimental wells, prepare the following controls on the same plate:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Culture medium only.
-
-
Collect Supernatant: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Transfer Supernatant: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[12]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measure Absorbance: Read the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12]
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
V. Diagrams
Caption: Experimental workflow for cytotoxicity assessment of this compound in primary cells.
Caption: Simplified signaling pathway of FTO inhibition by this compound.
Caption: Troubleshooting decision tree for inconsistent cytotoxicity assay results.
References
- 1. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 7. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Variability in Fto-IN-4 Experiments
Welcome to the technical support center for Fto-IN-4, a potent and selective inhibitor of the FTO (Fat mass and obesity-associated) protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols to enhance the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the FTO protein, an N6-methyladenosine (m⁶A) RNA demethylase. It acts as a competitive inhibitor, binding to the active site of the FTO enzyme and preventing it from demethylating its target RNA substrates.[1] This leads to an increase in the cellular levels of m⁶A and N6,2′-O-dimethyladenosine (m⁶Aₘ), which can modulate various cellular processes by affecting mRNA stability, splicing, and translation.
Q2: What are the key chemical and physical properties of this compound?
Understanding the properties of this compound is crucial for proper handling and use in experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| IC₅₀ for FTO | 3.39 µM | [1] |
| Selectivity | ~13-fold selective for FTO over ALKBH5 | [1] |
| Molecular Formula | C₁₂H₁₀N₄OS | [2] |
| Molecular Weight | 258.30 g/mol | [2] |
| Solubility | 10 mM in DMSO | [1] |
Q3: How should I prepare and store this compound stock solutions?
To ensure the stability and activity of this compound, follow these recommendations:
-
Reconstitution: Prepare a stock solution of 10 mM in high-quality, anhydrous DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in your cell culture medium or assay buffer. Avoid storing diluted solutions for extended periods.
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on its IC₅₀ of 3.39 µM, a good starting point for most cell-based assays is a concentration range of 1 µM to 10 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: What are the known cellular effects of this compound?
This compound has been shown to exert several cellular effects consistent with FTO inhibition, including:
-
Increased m⁶A and m⁶Aₘ levels: Treatment of cells with this compound leads to a dose-dependent increase in the global levels of m⁶A and m⁶Aₘ in RNA.[3]
-
Inhibition of neurosphere formation: In glioblastoma stem cells (GSCs), this compound has been demonstrated to prevent the formation of neurospheres, suggesting an impact on self-renewal capabilities.[1][3]
-
Anti-cancer activities: As FTO is implicated in various cancers, its inhibition by compounds like this compound is being explored for anti-tumor effects.[2][4][5]
Troubleshooting Guides
Variability in experimental outcomes can arise from multiple factors. This section addresses common issues encountered during this compound experiments and provides potential solutions.
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent pipetting technique. Consider using a reverse pipetting technique for viscous cell suspensions. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or water. Ensure proper humidification in the incubator. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions for each experiment. Vortex stock solutions before making dilutions. Use calibrated pipettes. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
Issue 2: Lower Than Expected or No Inhibitor Effect
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line and assay. The published IC₅₀ is a starting point, but cellular permeability and metabolism can influence the effective concentration. |
| Degraded this compound | Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Insufficient Incubation Time | The effect of FTO inhibition on downstream pathways may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Low FTO Expression in Cell Line | Verify the expression level of FTO in your cell line of interest using techniques like Western blot or qPCR. This compound will have a more pronounced effect in cells with higher FTO expression. |
| Cell Culture Medium Components | Components in the cell culture medium, such as serum proteins, may bind to the inhibitor and reduce its effective concentration. Consider reducing the serum concentration if compatible with your cell line, or increasing the inhibitor concentration. |
Issue 3: Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Step |
| High Inhibitor Concentration | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the toxic concentration range of this compound for your specific cell line. Use concentrations below the toxic threshold for your functional assays. |
| DMSO Toxicity | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. |
| Off-Target Effects | While this compound is selective, off-target effects are possible at higher concentrations. Compare the phenotype observed with this compound treatment to that of FTO knockdown using siRNA or shRNA to confirm on-target effects. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. It is crucial to establish a therapeutic window for each cell line. |
Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis. Allow cells to adhere overnight.
-
This compound Preparation: Thaw a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Readout: Perform the desired downstream analysis, such as a cell viability assay, gene expression analysis (qPCR), or protein analysis (Western blot).
Protocol 2: Neurosphere Formation Assay with this compound
This protocol is adapted for glioblastoma stem cells (GSCs).[6][7]
-
Cell Preparation: Dissociate existing neurospheres into a single-cell suspension using a gentle enzymatic dissociation reagent (e.g., Accutase) and mechanical trituration.
-
Cell Seeding: Seed the single cells in non-adherent plates or flasks at a low density (e.g., 1,000 to 5,000 cells/mL) in a serum-free neural stem cell medium supplemented with growth factors (e.g., EGF and bFGF).
-
This compound Treatment: Add this compound or vehicle control (DMSO) to the cell suspension at the desired final concentrations at the time of seeding.
-
Incubation: Incubate the cells for 7-14 days at 37°C in a humidified incubator with 5% CO₂ to allow for neurosphere formation.
-
Analysis: Quantify the number and size of neurospheres formed in each condition using an imaging system with analysis software. A significant reduction in neurosphere formation in this compound treated wells compared to the vehicle control indicates an effect on self-renewal.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 6. Neurosphere Culture and Human Organotypic Model to Evaluate Brain Tumor Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
Validation & Comparative
A Comparative Guide to FTO-IN-4 and Other FTO Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fto-IN-4 and other prominent inhibitors of the Fat Mass and Obesity-Associated (FTO) protein. The content is supported by experimental data to aid in the selection of the most suitable compound for your research needs.
The FTO protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer, obesity, and neurological disorders.[1] Its role in post-transcriptional gene regulation makes it a compelling subject of investigation.[2] A growing number of small-molecule inhibitors have been developed to probe FTO's biological functions and for potential therapeutic applications. This guide focuses on a comparative analysis of this compound against other well-characterized FTO inhibitors.
Quantitative Comparison of FTO Inhibitor Performance
The following table summarizes the key performance metrics of this compound and other selected FTO inhibitors. The data has been compiled from various research publications and technical datasheets.
| Inhibitor | FTO IC50 | Selectivity over ALKBH5 | Cellular Anti-proliferative IC50 | Key In Vivo Efficacy |
| This compound (F97) | 0.45 µM | Not Reported | 0.7-5.5 µM in various AML cell lines | Exhibits antitumor activity in a mouse NB4 xenograft model. |
| 18097 | 0.64 µM | ~280-fold | Not Reported | Significantly suppresses in vivo growth and lung colonization of breast cancer cells.[3][4] |
| FB23-2 | 2.6 µM | Selective (IC50 > 20 µM for ALKBH5) | 0.8 - 16 µM in AML cell lines[5] | Significantly inhibits the progression of human AML cell lines and primary cells in xenotransplanted mice.[6] |
| FTO-04 | 3.39 µM | ~13-fold (IC50 = 39.4 µM for ALKBH5)[7] | Prevents neurosphere formation in patient-derived glioblastoma stem cells (GSCs).[7] | Not Reported |
| CS1 (Bisantrene) | Low nanomolar range[5][8] | Selective | Potent anti-leukemic efficacy with IC50 values 10- to 30-times lower than previously reported inhibitors in AML cells.[9] | Substantially improved overall survival in mice with AML or solid tumors.[7][10] |
| CS2 (Brequinar) | Low nanomolar range[5][8] | Selective | Potent anti-leukemic efficacy with IC50 values 10- to 30-times lower than previously reported inhibitors in AML cells.[9] | Substantially improved overall survival in mice with AML or solid tumors.[7][10] |
| Meclofenamic Acid | ~7-8 µM[11] | Highly Selective | Inhibits proliferation in acute myeloid leukemia and GSCs.[4] | Prevents tumor progression in in vivo models of acute myeloid leukemia and glioblastoma.[12] |
| C6 | 780 nM | Not Reported | 0.83 - 4.15 µM in esophageal cancer cell lines[13] | Inhibited tumor growth in esophageal cancer xenograft models.[14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of FTO inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments cited in the evaluation of FTO inhibitors.
In Vitro FTO Inhibition Assay (HPLC-MS/MS based)
This assay quantitatively determines the enzymatic activity of FTO and the inhibitory potential of a compound.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human FTO protein, an m6A-containing single-stranded RNA or DNA oligonucleotide substrate, Fe(II), 2-oxoglutarate (2-OG), and ascorbic acid in an appropriate buffer.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to allow for the demethylation reaction to proceed.
-
Enzyme Inactivation and Digestion: Stop the reaction by adding a quenching solution (e.g., containing EDTA and proteinase K) and incubate to digest the FTO protein. Subsequently, digest the oligonucleotide substrate to single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of m6A and adenosine (B11128) (A).
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration by comparing the m6A/A ratio in the inhibitor-treated samples to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to FTO within a cellular context.
-
Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with the FTO inhibitor or vehicle control for a defined period.
-
Cell Lysis and Heating: Harvest the cells and lyse them to obtain the total cellular protein. Aliquot the cell lysate and heat the aliquots to a range of different temperatures.
-
Protein Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins. The soluble protein fraction remains in the supernatant.
-
Western Blotting: Analyze the amount of soluble FTO protein in the supernatant of each sample by Western blotting using an FTO-specific antibody.
-
Data Analysis: Plot the amount of soluble FTO as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates that the inhibitor binds to and stabilizes the FTO protein.[3]
m6A Dot Blot Assay
This semi-quantitative method is used to assess the global m6A levels in cellular RNA following inhibitor treatment.
-
RNA Extraction: Isolate total RNA or mRNA from cells treated with the FTO inhibitor or vehicle control.
-
RNA Denaturation and Spotting: Denature the RNA samples by heating and then spot serial dilutions onto a nitrocellulose or nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using UV irradiation.
-
Blocking and Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for m6A. Following washes, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: To ensure equal loading, the membrane can be stained with methylene (B1212753) blue. Quantify the dot intensity using densitometry software. An increase in the m6A signal in inhibitor-treated samples indicates successful FTO inhibition.[10][15]
Conclusion
The landscape of FTO inhibitors is rapidly evolving, with several potent compounds demonstrating significant anti-cancer and other therapeutic potentials. While this compound shows promise, particularly in AML models, other inhibitors like CS1, CS2, and 18097 have also exhibited robust efficacy in various preclinical settings. The choice of inhibitor will depend on the specific research question, the biological system under investigation, and the desired potency and selectivity profile. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the exciting field of epitranscriptomics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. raybiotech.com [raybiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m6A Dot Blot Assay [bio-protocol.org]
A Comparative Analysis of FTO Inhibitors: Fto-IN-4 vs. FB23-2 in Acute Myeloid Leukemia
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent FTO inhibitors, Fto-IN-4 and FB23-2. This analysis is based on available experimental data to objectively evaluate their performance and potential as therapeutic agents in the context of Acute Myeloid Leukemia (AML).
The fat mass and obesity-associated (FTO) protein, an RNA N6-methyladenosine (m6A) demethylase, has emerged as a critical oncogenic driver in various cancers, particularly in AML. Its role in regulating the expression of key leukemogenic genes has spurred the development of small molecule inhibitors to target its enzymatic activity. Among these, this compound and FB23-2 have shown significant promise. This guide delves into a detailed comparison of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: Targeting the m6A RNA Demethylase FTO
Both this compound and FB23-2 function by inhibiting the m6A demethylase activity of the FTO protein. FTO removes the methyl group from N6-methyladenosine (m6A), the most prevalent internal modification in eukaryotic messenger RNA (mRNA). By inhibiting FTO, these small molecules lead to an accumulation of m6A in the mRNA of target genes. This increase in methylation can alter mRNA stability, splicing, and translation, ultimately affecting protein expression.
In the context of AML, the inhibition of FTO has been shown to increase m6A levels in the transcripts of key oncogenes such as MYC and CEBPA, and other critical genes like ASB2 and RARA. This leads to the suppression of leukemic cell proliferation, induction of apoptosis, and promotion of myeloid differentiation.[1] FB23-2 has been demonstrated to directly bind to the FTO protein to exert its inhibitory effect.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and FB23-2, providing a comparative overview of their potency and cellular effects. It is important to note that a direct comparison is challenging as the compounds have not been evaluated head-to-head in the same studies.
| Inhibitor | Assay Type | IC50 Value | Reference |
| This compound | Cell-Free Enzymatic Assay | 0.45 µM | |
| FB23-2 | Cell-Free Enzymatic Assay | 2.6 µM | [1] |
Table 1: In Vitro Enzymatic Inhibition of FTO. This table compares the half-maximal inhibitory concentration (IC50) of this compound and FB23-2 in cell-free assays, indicating their direct potency against the FTO enzyme.
| Inhibitor | AML Cell Line | IC50 Value | Reference |
| This compound | MOLM13 | 0.7 - 5.5 µM (range across multiple cell lines) | |
| NB4 | |||
| HEL | |||
| OCI-AML3 | |||
| MV4-11 | |||
| MONOMAC6 | |||
| FB23-2 | NB4 | 0.8 µM | [1] |
| MONOMAC6 | 1.5 µM | [1] | |
| Patient-Derived AML Cells | 1.6 - 16 µM |
Table 2: Anti-proliferative Activity in AML Cell Lines. This table presents the IC50 values for the anti-proliferative effects of this compound and FB23-2 in various AML cell lines and patient-derived samples.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and FB23-2.
In Vitro FTO Demethylase Inhibition Assay (Fluorescence-Based)
This assay quantitatively measures the enzymatic activity of FTO and the inhibitory potential of compounds like this compound and FB23-2.
-
Reaction Setup: The reaction is typically performed in a 96-well plate format in a buffer containing HEPES, 2-oxoglutarate, (NH4)2Fe(SO4)2·6H2O, and ascorbic acid.
-
Substrate: A specific, fluorogenic m6A-containing RNA oligonucleotide is used as the substrate.
-
Enzyme and Inhibitor: Recombinant FTO protein is added to the wells, along with varying concentrations of the inhibitor (this compound or FB23-2) or a vehicle control (e.g., DMSO).
-
Incubation: The reaction mixture is incubated at room temperature to allow for the demethylation reaction to proceed.
-
Signal Detection: A detection buffer containing a fluorescent dye that specifically binds to the demethylated RNA product is added. The fluorescence intensity is then measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CCK-8 or MTS)
This assay determines the effect of the FTO inhibitors on the proliferation and viability of AML cells.
-
Cell Seeding: AML cells (e.g., NB4, MONOMAC6) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or FB23-2. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Reagent Addition: A colorimetric or fluorometric reagent (e.g., CCK-8 or MTS) is added to each well. These reagents are converted into a colored formazan (B1609692) dye or a fluorescent product by metabolically active cells.
-
Signal Measurement: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis in AML cells following treatment with FTO inhibitors.
-
Cell Treatment: AML cells are treated with the desired concentrations of this compound or FB23-2 for a specific duration.
-
Cell Harvesting and Staining: The cells are harvested, washed, and then resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Data Interpretation: The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Quantification of Global m6A Levels
This experiment measures the overall change in m6A levels in the mRNA of AML cells after inhibitor treatment.
-
RNA Extraction: Total RNA is extracted from AML cells treated with either the FTO inhibitor or a vehicle control.
-
mRNA Purification: mRNA is purified from the total RNA using oligo(dT)-magnetic beads.
-
m6A Dot Blot:
-
Serial dilutions of the purified mRNA are spotted onto a nitrocellulose or nylon membrane.
-
The membrane is cross-linked with UV light and then blocked.
-
The membrane is incubated with a primary antibody specific to m6A.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate. The intensity of the dots provides a semi-quantitative measure of m6A levels.
-
-
LC-MS/MS Analysis (for precise quantification):
-
The purified mRNA is digested into single nucleosides.
-
The nucleosides are separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).
-
The ratio of m6A to adenosine (B11128) (A) is calculated to determine the absolute quantification of m6A levels.
-
Visualizing the FTO Signaling Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: FTO Signaling Pathway in AML and the Mechanism of Inhibition.
Caption: General Experimental Workflow for Evaluating FTO Inhibitors.
Concluding Remarks
Both this compound and FB23-2 demonstrate significant potential as inhibitors of the FTO protein for the treatment of Acute Myeloid Leukemia. While this compound exhibits a lower IC50 in a cell-free assay, FB23-2 has been more extensively characterized in cellular and in vivo models, with demonstrated efficacy in patient-derived AML cells. The lack of direct comparative studies necessitates that researchers carefully consider the available data in the context of their specific experimental systems. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting future studies aimed at further elucidating the therapeutic potential of these and other FTO inhibitors. The continued development of potent and selective FTO inhibitors holds great promise for advancing the treatment of AML and other FTO-driven malignancies.
References
Fto-IN-4: A Comparative Guide to Selectivity Against ALKBH5 and Other Demethylases
The discovery and development of selective inhibitors for RNA demethylases are crucial for advancing our understanding of RNA epigenetics and for developing novel therapeutic agents. The fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5) are key N6-methyladenosine (m6A) RNA demethylases, making them significant targets for drug discovery, particularly in oncology.[1][2][3] This guide provides a detailed comparison of the selectivity of FTO inhibitors, with a focus on rationally designed compounds, against ALKBH5 and other related enzymes.
Selectivity Profile of FTO Inhibitors
The development of FTO inhibitors has seen a progression from broad-spectrum compounds to highly selective molecules. A significant challenge in targeting FTO is achieving selectivity over its closest homolog, ALKBH5, due to structural similarities in their catalytic domains.[1] However, key differences, such as in the nucleotide recognition lid, provide an opportunity for the rational design of selective inhibitors.[4]
Below is a summary of the inhibitory potency and selectivity of representative FTO inhibitors.
| Compound | FTO IC₅₀ | ALKBH5 IC₅₀ | Selectivity (ALKBH5/FTO) | Other Demethylases | Reference |
| Meclofenamic Acid (MA) | ~20 µM (in vitro) | No significant inhibition | >10-fold | Not specified | |
| FTO-04 | ~3 µM | ~40 µM | ~13-fold | Not specified | |
| FTO-43 | Nanomolar range | >10-fold higher than FTO | High | Not specified | |
| Fluorescein Derivatives (FL1-8) | 1.0 µM - 7.0 µM | Selective over ALKBH5 | Variable | Not specified | |
| 8a (dual-competitive) | Sub-micromolar | High selectivity over ALKBH3 & ALKBH5 | High | ALKBH3 |
Experimental Methodologies
The determination of inhibitor selectivity relies on robust biochemical assays. The following protocols are commonly employed to assess the inhibitory activity of compounds against FTO and ALKBH5.
High-Throughput Fluorescence-Based Inhibition Assay
This assay measures the demethylase activity of FTO or ALKBH5 on a specifically designed RNA substrate.
-
Principle: A non-fluorescent, methylated RNA substrate (e.g., m⁶A-containing RNA hairpin) is incubated with the demethylase. Upon demethylation, the RNA undergoes a conformational change that allows it to bind a fluorescent dye, resulting in a significant increase in fluorescence.
-
Protocol Outline:
-
Recombinant FTO or ALKBH5 is incubated with the test compound at varying concentrations.
-
The reaction is initiated by adding the m⁶A-containing RNA substrate, along with cofactors Fe(II) and 2-oxoglutarate (2-OG).
-
The reaction mixture is incubated at room temperature for a defined period (e.g., 2 hours).
-
A fluorescent dye that binds to the demethylated RNA product is added.
-
Fluorescence intensity is measured using a plate reader (e.g., excitation at 485 nm, emission at 510 nm).
-
The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Fluorescence Polarization (FP) Assay
This assay is used to screen for compounds that disrupt the binding of the demethylase to its substrate.
-
Principle: A fluorescently labeled, m⁶A-containing single-stranded DNA or RNA probe is used. When the large enzyme (FTO or ALKBH5) binds to this small probe, the complex tumbles slowly in solution, resulting in high fluorescence polarization. An inhibitor that competes with the substrate for binding to the enzyme will displace the probe, leading to a decrease in polarization.
-
Protocol Outline:
-
FTO or ALKBH5 is incubated with the fluorescently labeled m⁶A-containing nucleic acid probe.
-
The test compound is added in a serial dilution.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured.
-
A decrease in polarization indicates that the compound has displaced the probe from the enzyme.
-
Visualizing Experimental and Biological Contexts
Experimental Workflow for Selectivity Screening
The following diagram illustrates a typical workflow for identifying and characterizing selective FTO inhibitors.
Caption: Workflow for identifying selective FTO inhibitors.
FTO and ALKBH5 in Cellular Signaling
FTO and ALKBH5 are m⁶A "erasers" that regulate the expression of key genes involved in various signaling pathways. FTO, in particular, has been shown to influence pathways critical for cell proliferation and metabolism.
Caption: FTO and ALKBH5 in m6A-mediated gene regulation.
Inhibition of FTO by selective compounds leads to an increase in m⁶A levels on target mRNAs. This can modulate downstream signaling pathways such as the Wnt and PI3K-Akt pathways, which are often dysregulated in cancer. Furthermore, FTO has been implicated in regulating the expression of Activating Transcription Factor 4 (ATF4), a key player in cellular stress responses and metabolism.
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depletion of the m6A demethylases FTO and ALKBH5 impairs growth and metastatic capacity through EMT phenotype change in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fto-IN-4's Effect: A Comparative Guide to FTO siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
The study of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has significant implications for various fields, including metabolism, oncology, and developmental biology.[1] Pharmacological inhibition and genetic knockdown are two primary strategies employed to investigate FTO's function. This guide provides an objective comparison of the small molecule inhibitor Fto-IN-4 and FTO small interfering RNA (siRNA) knockdown, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies and to underscore the importance of validating chemical probe effects with genetic methods.
The Synergy of Chemical and Genetic Approaches
This compound is a chemical probe designed to inhibit the enzymatic activity of the FTO protein.[2] By blocking FTO's demethylase function, this compound allows for the study of the downstream consequences of increased m6A methylation. On the other hand, FTO siRNA knockdown reduces the overall expression level of the FTO protein, thereby achieving a similar outcome of increased global m6A levels.[3][4]
Quantitative Comparison of FTO Inhibition vs. Knockdown
The following table summarizes quantitative data from various studies, illustrating the comparable effects of FTO inhibitors and FTO siRNA knockdown on key cellular and molecular parameters. While direct comparative data for this compound was not available, the data for other potent FTO inhibitors serve as a proxy for the expected effects.
| Parameter | Method | Cell Line | Result | Citation |
| FTO Expression | FTO siRNA | SH-SY5Y | ~82% decrease in mRNA levels at 48h | [3] |
| FTO siRNA | 3T3-L1 | ~80% decrease in mRNA levels at 48h | ||
| FTO siRNA | HeLa | ~90% decrease in protein levels at 48h | ||
| Global m6A Levels | FTO siRNA | HeLa | ~23% increase in mRNA m6A/A ratio | |
| FTO siRNA | 293FT | ~42% increase in mRNA m6A/A ratio | ||
| FTO Inhibitor (18097) | HeLa | ~44% increase in mRNA m6A at 25 µM | ||
| FTO Inhibitor (18097) | MDA-MB-231 | ~14% increase in mRNA m6A at 25 µM | ||
| Cell Viability/Proliferation | FTO siRNA | SH-SY5Y | No significant change in cell viability | |
| FTO siRNA | 3T3-L1 | No significant change in cell viability | ||
| FTO Inhibitor (MA) | KGN | Dose-dependent decrease in cell survival | ||
| Signaling Pathway Modulation (p-Akt) | FTO siRNA | SH-SY5Y | ~46% decrease in p-Akt levels | |
| FTO siRNA | 3T3-L1 | ~70% increase in p-Akt levels | ||
| Insulin (B600854) Secretion | FTO siRNA | GRINCH cells | ~50% reduction in glucose-stimulated insulin secretion |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for FTO siRNA knockdown and FTO inhibitor treatment.
FTO siRNA Knockdown and Western Blot Analysis
This protocol outlines the steps for transiently knocking down FTO expression in a mammalian cell line using siRNA, followed by confirmation of knockdown by Western blot.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection (Day 1):
-
Prepare two tubes for each well to be transfected.
-
In tube 1 (siRNA mix): Dilute 100 pmol of FTO-specific siRNA or a non-targeting control siRNA in 250 µL of Opti-MEM® I Reduced Serum Medium.
-
In tube 2 (Lipid mix): Dilute 5 µL of Lipofectamine® RNAiMAX Transfection Reagent in 250 µL of Opti-MEM®.
-
Combine the contents of both tubes, mix gently, and incubate for 20 minutes at room temperature.
-
Add the 500 µL siRNA-lipid complex to the cells in the 6-well plate.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Protein Lysate Preparation (Day 3-4):
-
Wash cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against FTO overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to normalize the results.
-
Cell Viability Assay with this compound Treatment
This protocol describes how to assess the effect of this compound on cell viability using a resazurin-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Treatment (Day 2):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include wells with vehicle control (DMSO only) and untreated cells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
Viability Assessment (Day 3-5):
-
Add 20 µL of resazurin (B115843) solution (e.g., alamarBlue™) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Visualizing the FTO Pathway and Experimental Logic
Diagrams created using Graphviz (DOT language) are provided below to illustrate the FTO signaling pathway and the logical workflow for validating this compound's effect.
Caption: FTO's role in m6A RNA demethylation and its downstream consequences.
Caption: Workflow for validating the on-target effects of this compound.
References
- 1. FTO and obesity: mechanisms of association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Knockdown of the Fat Mass and Obesity Gene Disrupts Cellular Energy Balance in a Cell-Type Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTO Inhibits Epithelial Ovarian Cancer Progression by Destabilising SNAI1 mRNA through IGF2BP2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fto-IN-4 and Other FTO Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the FTO inhibitor Fto-IN-4 against other commercially available alternatives. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the selection of the most suitable compound for your research needs.
The fat mass and obesity-associated (FTO) protein is a crucial enzyme in epigenetic regulation, specifically acting as an N6-methyladenosine (m6A) RNA demethylase. Its role in various physiological processes, including energy homeostasis and appetite regulation, and its implication in diseases such as obesity and cancer, have made it a significant target for therapeutic intervention. This has led to the development of numerous small-molecule inhibitors targeting FTO. This guide focuses on this compound and provides a comparative analysis with other known FTO inhibitors.
Comparative Analysis of FTO Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other well-characterized FTO inhibitors. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | IC50 (FTO) | IC50 (ALKBH5) | Selectivity (ALKBH5/FTO) | Assay Method | Key Cellular Effects |
| This compound (FTO-04) | 3.39 µM[1] | 39.4 µM[1] | ~13-fold | Fluorescence-based enzymatic assay | Prevents neurosphere formation in glioblastoma stem cells.[2] |
| Fto-IN-14 | 0.45 µM[3] | Not Reported | Not Reported | Not Reported | Exhibits antiproliferative activity in AML cancer cells.[3] |
| Rhein | ~3 µM | Not Reported | Not Reported | Not Reported | Natural product with FTO inhibitory activity. |
| Meclofenamic Acid | ~7.9 µM | > 200 µM | > 25-fold | Not Reported | A non-steroidal anti-inflammatory drug with FTO inhibitory activity. |
| FB23-2 | 2.6 µM | Not Reported | Not Reported | Not Reported | Shows anti-leukemic efficacy. |
| CS1 (Bisantrene) | Nanomolar range | Not Reported | Not Reported | Cell-free m6A demethylase assay | Potent anti-leukemic efficacy in vitro. |
| CS2 | Nanomolar range | Not Reported | Not Reported | Cell-free m6A demethylase assay | Potent anti-leukemic efficacy in vitro. |
FTO Signaling Pathway
The FTO protein is involved in multiple signaling pathways, influencing a range of cellular processes from metabolism to cell proliferation and differentiation. The diagram below illustrates a simplified overview of some key pathways modulated by FTO's m6A demethylase activity.
Caption: FTO's role in mRNA demethylation and downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the screening and validation of FTO inhibitors.
In Vitro FTO Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of FTO in a cell-free system.
Materials:
-
Recombinant human FTO protein
-
m6A-containing fluorescently labeled RNA substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant FTO protein, and the m6A-containing fluorescently labeled RNA substrate.
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include a positive control (a known FTO inhibitor) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding the FTO enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein within a cellular context.
Materials:
-
Cultured cells expressing FTO
-
Test compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Anti-FTO antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation.
-
Cool the samples to room temperature and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FTO in each sample by SDS-PAGE and Western blotting using an anti-FTO antibody.
-
Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
FTO Inhibitor Screening and Validation Workflow
The following diagram outlines a typical workflow for the discovery and validation of novel FTO inhibitors, from initial screening to cellular characterization.
Caption: A general workflow for FTO inhibitor discovery and validation.
References
Cross-Validation of FTO Inhibition: A Comparative Guide to the Chemical Probe FTO-04 and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological inhibitor FTO-04 and various genetic models of Fat Mass and Obesity-Associated (FTO) protein manipulation. By objectively presenting available experimental data, this document aims to facilitate the cross-validation of findings and guide future research in targeting the FTO pathway for therapeutic intervention.
Introduction to FTO and its Inhibition
The Fat Mass and Obesity-Associated (FTO) protein is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that functions as an N6-methyladenosine (m6A) RNA demethylase. This epigenetic modification plays a crucial role in regulating gene expression, and dysregulation of FTO activity has been implicated in obesity, metabolic disorders, and various cancers. To investigate the physiological and pathological roles of FTO, researchers have utilized both genetic and pharmacological approaches.
Genetic models, including knockout (KO), knockdown (KD), and overexpression systems, have provided invaluable insights into the systemic effects of FTO loss- or gain-of-function. Pharmacological inhibitors, on the other hand, offer the potential for therapeutic translation and allow for acute and dose-dependent modulation of FTO activity. This guide focuses on FTO-04, a potent and selective small molecule inhibitor of FTO, and compares its reported effects with those observed in established genetic models.
Data Presentation: Pharmacological vs. Genetic Models
The following tables summarize the key quantitative data from studies on FTO-04 and genetic models of FTO. It is important to note that the available data for FTO-04 is primarily from in vitro cancer models, while the genetic models have been extensively characterized for systemic metabolic phenotypes in vivo.
Table 1: In Vitro Efficacy of FTO-04
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 3.39 µM | Recombinant Human FTO | [1][2] |
| Selectivity | ~13-fold over ALKBH5 | Recombinant Human Enzymes | [1][2] |
| Cellular Effect | Inhibition of neurosphere formation | Glioblastoma Stem Cells (GSCs) | [1] |
| Molecular Effect | Increased m6A and m6Am levels | Glioblastoma Stem Cells (GSCs) |
Table 2: Phenotypic Comparisons of FTO Genetic Models and FTO-04
| Phenotype | FTO Knockout (KO) / Knockdown (KD) | FTO Overexpression | FTO-04 (Reported Effects) |
| Body Weight | Decreased | Increased | Not Reported |
| Fat Mass | Decreased | Increased | Not Reported |
| Food Intake | Unchanged or slightly increased | Increased | Not Reported |
| Energy Expenditure | Increased | Unchanged | Not Reported |
| Cancer Cell Proliferation | Decreased (in specific cancers) | Increased (in specific cancers) | Decreased (Glioblastoma, Gastric Cancer) |
| m6A RNA Methylation | Increased | Decreased | Increased |
| Signaling Pathways | Wnt/PI3K-Akt (in gastric cancer) | - | Wnt/PI3K-Akt (in gastric cancer) |
Note: A direct quantitative comparison of metabolic phenotypes between FTO-04 and genetic models is currently limited by the lack of published in vivo data for FTO-04 in the context of obesity and metabolism.
Experimental Protocols
FTO Inhibition Assay (for FTO-04)
Methodology: The inhibitory activity of FTO-04 against recombinant human FTO is typically assessed using a fluorescence-based assay.
-
Enzyme and Substrate Preparation: Recombinant human FTO protein is purified. A single-stranded RNA oligonucleotide containing a single m6A modification and flanked by a fluorophore and a quencher is used as the substrate.
-
Reaction Mixture: The reaction is initiated by mixing FTO, the RNA substrate, Fe(II), 2-oxoglutarate, and varying concentrations of the inhibitor (FTO-04) in an appropriate buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Detection: In the absence of an inhibitor, FTO demethylates the m6A, leading to a conformational change in the RNA substrate that separates the fluorophore and quencher, resulting in an increase in fluorescence. The inhibitory effect of FTO-04 is quantified by measuring the reduction in the fluorescence signal.
-
IC50 Determination: The concentration of FTO-04 that causes 50% inhibition of FTO activity (IC50) is calculated from a dose-response curve.
Neurosphere Formation Assay
Methodology: This assay is used to assess the self-renewal capacity of cancer stem cells.
-
Cell Culture: Glioblastoma stem cells (GSCs) are cultured in a serum-free neural stem cell medium supplemented with growth factors (e.g., EGF and bFGF) to promote the formation of neurospheres.
-
Treatment: Single-cell suspensions of GSCs are plated at a low density and treated with FTO-04 at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a period of 7-14 days to allow for neurosphere formation.
-
Quantification: The number and size of the neurospheres are quantified using microscopy and image analysis software. A reduction in neurosphere formation in the presence of FTO-04 indicates an inhibition of self-renewal.
Generation of FTO Knockout Mice
Methodology: FTO knockout mice are generated using standard gene-targeting techniques.
-
Targeting Vector Construction: A targeting vector is designed to delete a critical exon of the Fto gene. The vector typically contains a selectable marker (e.g., neomycin resistance gene) flanked by homologous arms corresponding to the genomic regions upstream and downstream of the target exon.
-
Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into mouse ES cells.
-
Selection and Screening: ES cells that have undergone homologous recombination are selected using the selectable marker and screened by PCR and Southern blotting to confirm the correct targeting event.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmitting Mice: Chimeric offspring are identified and bred to establish germline transmission of the targeted allele.
-
Breeding: Heterozygous mice are intercrossed to generate homozygous FTO knockout mice.
Mandatory Visualization
Signaling Pathway of FTO Inhibition
Caption: FTO-04 inhibits the demethylase activity of the FTO protein.
Experimental Workflow for FTO-04 Cellular Assay
Caption: Workflow for assessing FTO-04's effect on glioblastoma stem cells.
Logical Relationship between FTO Models
Caption: FTO-04 is expected to mimic FTO loss-of-function genetic models.
Conclusion and Future Directions
The pharmacological inhibitor FTO-04 demonstrates potent and selective inhibition of FTO's demethylase activity in vitro, leading to increased m6A levels and anti-proliferative effects in specific cancer cell models. These cellular and molecular effects are consistent with the phenotypes observed in FTO loss-of-function genetic models in similar contexts.
However, a significant gap remains in the direct cross-validation of FTO-04's effects with the systemic metabolic phenotypes extensively characterized in FTO knockout and overexpression mice. Future in vivo studies investigating the impact of FTO-04 on body weight, adiposity, food intake, and energy expenditure are crucial to fully validate its potential as a therapeutic agent for obesity and metabolic diseases. Such studies will provide the necessary data to draw more definitive comparisons with genetic models and solidify the therapeutic rationale for targeting FTO.
References
FTO-IN-4 vs. Meclofenamic Acid: A Comparative Guide to FTO Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is critical for the accurate investigation of the fat mass and obesity-associated protein (FTO), a key enzyme in RNA epigenetics. This guide provides a detailed, data-driven comparison of two prominent FTO inhibitors: Fto-IN-4 and meclofenamic acid.
This comparison delves into their inhibitory performance, mechanism of action, and cellular effects, supported by experimental data and detailed protocols.
Performance Comparison
A summary of the key quantitative data for this compound and meclofenamic acid is presented below, offering a direct comparison of their potency and selectivity.
| Parameter | This compound | Meclofenamic Acid |
| IC50 (FTO Inhibition) | 0.45 µM[1] | 7 µM (ssDNA), 8 µM (ssRNA)[2] |
| Cellular Antiproliferative IC50 (AML cells) | 0.7 - 5.5 µM[1] | Not explicitly reported for AML cells, but shows anti-cancer effects[3] |
| Selectivity | Selective for FTO | Highly selective for FTO over ALKBH5[4][5][6] |
| Mechanism of Action | Not explicitly stated, likely competitive | Competes with m6A-containing nucleic acid for FTO binding[2][4][5][6] |
| Effect on Cellular m6A Levels | Regulates protein expression of downstream targets[1] | The ethyl ester form increases cellular m6A levels[5] |
| In Vivo Efficacy | Exhibits antitumor activity in a mouse xenograft model[1] | Not explicitly reported for in vivo FTO inhibition studies |
Mechanism of Action and Cellular Effects
Meclofenamic acid , a non-steroidal anti-inflammatory drug, has been repurposed as a highly selective inhibitor of FTO.[4][5][6] Mechanistic studies reveal that it acts as a competitive inhibitor, directly vying with the N6-methyladenosine (m6A)-containing nucleic acid substrate for binding to the active site of FTO.[2][4][5][6] The carboxyl group of meclofenamic acid is crucial for its inhibitory activity.[7] Furthermore, meclofenamic acid has been shown to stabilize the FTO protein, leading to an increase in its thermal melting point.[2] In cellular contexts, the ethyl ester form of meclofenamic acid has been demonstrated to effectively increase the levels of m6A in mRNA.[5]
This compound is a potent FTO inhibitor with a significantly lower IC50 value compared to meclofenamic acid, indicating higher potency in enzymatic assays.[1] It has demonstrated robust antiproliferative activity across various acute myeloid leukemia (AML) cell lines and has shown efficacy in reducing tumor growth in a mouse xenograft model.[1] this compound's mechanism of action is inferred to be competitive, and it has been shown to regulate the protein expression of key cancer-related proteins such as ASB2, RARA, and MYC.[1]
FTO Signaling Pathways
FTO is implicated in various cellular signaling pathways, primarily through its role in regulating the m6A modification of mRNA, which in turn affects the stability, translation, and splicing of transcripts of key signaling proteins. Two major pathways influenced by FTO activity are the WNT and mTORC1 signaling pathways.
Caption: FTO's role in regulating WNT and mTORC1 signaling.
FTO-mediated demethylation of m6A on the transcripts of key components of these pathways can alter their expression and subsequent pathway activity.[8][9] For instance, meclofenamic acid has been shown to rescue mTOR downregulation.[10]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
FTO Inhibition Assay (HPLC-based)
This assay quantitatively measures the demethylation activity of FTO on an m6A-containing nucleic acid substrate.
Caption: Workflow for the HPLC-based FTO inhibition assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant FTO protein, an m6A-modified single-stranded DNA or RNA oligonucleotide substrate, the inhibitor (this compound or meclofenamic acid) at various concentrations, and a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Enzymatic Digestion: Stop the reaction and digest the oligonucleotide substrate to single nucleosides by adding nuclease P1 and alkaline phosphatase.
-
HPLC Analysis: Analyze the resulting nucleoside mixture by high-performance liquid chromatography (HPLC) coupled with a UV detector.
-
Quantification: Quantify the amounts of m6A and adenosine (B11128) (A) by integrating the areas of their respective peaks in the chromatogram.
-
IC50 Determination: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay assesses the direct binding of an inhibitor to FTO by measuring changes in the protein's thermal stability.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified FTO protein, the inhibitor, and a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins in a suitable buffer.
-
Temperature Gradient: Subject the reaction mixture to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, resulting in a sharp increase in fluorescence.
-
Data Analysis: Determine the Tm of FTO in the presence and absence of the inhibitor. A significant increase in the Tm in the presence of the inhibitor indicates direct binding and stabilization of the protein.
Cellular m6A Quantification (LC-MS/MS)
This method quantifies the global m6A levels in cellular mRNA.
Protocol:
-
RNA Isolation: Isolate total RNA from cells treated with the FTO inhibitor or a vehicle control.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
Enzymatic Digestion: Digest the purified mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for highly sensitive and specific quantification of m6A and adenosine.
-
Quantification: Determine the ratio of m6A to adenosine (m6A/A) to assess the global m6A methylation level.
Conclusion
Both this compound and meclofenamic acid are valuable tools for studying FTO biology. This compound exhibits higher potency in enzymatic assays and has demonstrated in vivo anti-cancer activity, making it a strong candidate for therapeutic development. Meclofenamic acid, while less potent, is a highly selective and well-characterized competitive inhibitor, making it an excellent tool for in vitro mechanistic studies and for investigating the specific consequences of FTO inhibition over other demethylases like ALKBH5. The choice between these inhibitors will ultimately depend on the specific experimental goals, whether it be high-throughput screening, detailed mechanistic studies, or in vivo validation.
References
- 1. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 6. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The m6A(m)-independent role of FTO in regulating WNT signaling pathways | Life Science Alliance [life-science-alliance.org]
- 9. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Evaluating FTO Inhibitor Specificity In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vitro specificity of chemical probes is paramount to ensuring reliable experimental outcomes and guiding the development of targeted therapeutics. This guide provides a comparative overview of the specificity of several known inhibitors of the Fat Mass and Obesity-Associated Protein (FTO), a key enzyme in epigenetic regulation.
The N6-methyladenosine (m6A) RNA demethylase FTO has emerged as a significant therapeutic target in various diseases, including cancer and obesity.[1][2] Consequently, a range of small molecule inhibitors have been developed to modulate its activity. However, the utility of these inhibitors in research and clinical settings is critically dependent on their specificity. Off-target effects can lead to confounding results and potential toxicity. This guide outlines key experimental approaches for evaluating inhibitor specificity and presents a comparison of publicly available data for several FTO inhibitors.
Comparison of In Vitro Potency of FTO Inhibitors
A critical first step in evaluating a new inhibitor, such as the hypothetical Fto-IN-4, is to compare its potency against that of established compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The table below summarizes the reported in vitro IC50 values for several FTO inhibitors.
| Compound | FTO IC50 (μM) | Cell-Based Assay IC50 (μM) | Notes |
| CS1 | Not Reported | Potent anti-leukemic efficacy with IC50 values 10- to 30-times lower than FB23-2 and MO-I-500 in AML cells.[3] | Identified through a series of screening and validation assays.[3] |
| CS2 | Not Reported | Potent anti-leukemic efficacy with IC50 values 10- to 30-times lower than FB23-2 and MO-I-500 in AML cells.[3] | Identified through a series of screening and validation assays.[3] |
| FB23-2 | Not Reported | >1 in AML cells.[3] | A derivative of meclofenamic acid (MA).[3] |
| MO-I-500 | Not Reported | In the range of 10-30 times higher than CS1 and CS2 in AML cells.[3] | One of the earlier reported FTO inhibitors.[3] |
| IOX3 | 2.76 ± 0.9 | Not Reported | Also inhibits HIF prolyl-hydroxylases (PHDs) with similar potency (1.4 μM for PHD2).[4] |
| FTO-43 N | Nanomolar potency | Potency comparable to 5-fluorouracil (B62378) in gastric cancer models.[5] | An oxetanyl-class inhibitor with high selectivity against ALKBH5.[5][6] |
Experimental Protocols for Specificity Profiling
To rigorously assess the specificity of an FTO inhibitor, a multi-faceted approach employing both biochemical and cell-based assays is essential.
Biochemical Assays: Measuring Direct Enzyme Inhibition
1. In Vitro Demethylase Assay:
-
Objective: To determine the direct inhibitory effect of the compound on FTO's demethylase activity.
-
Principle: This assay measures the ability of the inhibitor to block the FTO-mediated removal of a methyl group from a specific substrate, such as single-stranded DNA or RNA containing 3-methylthymidine (B1204310) (3-meT) or 3-methyluracil (B189468) (3-meU).[7]
-
Methodology:
-
Recombinant human FTO protein is incubated with a methylated nucleic acid substrate in the presence of co-factors Fe(II) and 2-oxoglutarate.
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The demethylated product is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based readout.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Kinase and Demethylase Profiling Panels:
-
Objective: To assess the selectivity of the inhibitor against a broad range of related and unrelated enzymes.
-
Principle: The inhibitor is tested at a fixed concentration (e.g., 10 µM) against a large panel of kinases and other demethylases (e.g., ALKBH family members).
-
Methodology:
-
The inhibitor is submitted to a commercial service provider or an in-house screening facility.
-
The service provider performs standardized enzymatic assays for a large panel of enzymes.
-
The results are reported as the percentage of inhibition for each enzyme at the tested concentration. Significant inhibition of other enzymes indicates off-target activity. For example, the oxetanyl class of FTO inhibitors demonstrated high selectivity against the homologous m6A RNA demethylase ALKBH5.[6]
-
Cell-Based Assays: Confirming Target Engagement and Cellular Effects
1. Cellular m6A Quantification:
-
Objective: To confirm that the inhibitor increases global m6A levels in cells, consistent with FTO inhibition.
-
Principle: FTO inhibition leads to an accumulation of m6A in cellular RNA.[2]
-
Methodology:
-
Cells are treated with the inhibitor at various concentrations for a specific duration.
-
Total RNA is extracted from the cells.
-
The m6A levels in the RNA are quantified using methods like dot-blot assays with an m6A-specific antibody or LC-MS/MS. An increase in m6A levels in a dose-dependent manner is indicative of cellular FTO inhibition. For instance, FTO-43 N was shown to increase m6A and m6Am levels in a manner comparable to FTO knockdown in gastric cancer cells.[5]
-
2. Downstream Signaling Pathway Analysis:
-
Objective: To determine if the inhibitor modulates known FTO-regulated signaling pathways.
-
Principle: FTO has been shown to regulate various signaling pathways, including the Wnt/PI3K-Akt and mTOR-PGC-1α pathways.[6][8]
-
Methodology:
-
Cells are treated with the inhibitor.
-
Cell lysates are collected, and the protein expression and phosphorylation status of key components of the target signaling pathway are analyzed by Western blotting. For example, treatment with FTO-43 N downregulated both Wnt and PI3K-Akt oncogenic signaling pathways, consistent with FTO knockdown.[6]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context of FTO inhibition, the following diagrams are provided.
Conclusion
The in vitro evaluation of FTO inhibitor specificity is a crucial process that requires a combination of biochemical and cell-based assays. While no inhibitor is perfectly specific, a thorough understanding of its off-target profile is essential for the accurate interpretation of experimental data and for advancing the development of safe and effective FTO-targeted therapies. For any new inhibitor like this compound, the systematic application of the described experimental protocols will be indispensable in characterizing its utility as a chemical probe or a therapeutic lead.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. FTO and obesity: mechanisms of association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of the FTO protein reveals basis for its substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FTO is required for myogenesis by positively regulating mTOR-PGC-1α pathway-mediated mitochondria biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fto-IN-4
Essential Safety Protocols for Handling Fto-IN-4
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling the research compound this compound. Adherence to these protocols is mandatory to ensure personal safety and prevent exposure.
As a novel chemical compound with limited publicly available safety data, this compound must be handled with the utmost caution.[1][2][3][4] The following operational and disposal plans are based on the precautionary principle, treating the compound as potentially hazardous until comprehensive toxicological data is available.[5] All personnel must review and understand these procedures before commencing any work with this compound.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the primary defense against accidental exposure. The required level of PPE varies depending on the specific laboratory activity being performed.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder Form) | • Respiratory Protection: NIOSH-approved N95 or higher-level respirator to prevent inhalation of fine powders. • Hand Protection: Double-gloving with nitrile gloves is mandatory. • Eye/Face Protection: Chemical splash goggles and a full-face shield are required. • Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs. |
| Solution Preparation and Handling | • Respiratory Protection: Work must be conducted within a certified chemical fume hood. • Hand Protection: Double-gloving with nitrile gloves. • Eye Protection: Chemical safety goggles. • Body Protection: A standard laboratory coat. |
| General Laboratory Operations | • Hand Protection: Nitrile gloves. • Eye Protection: Safety glasses with side shields. • Body Protection: A standard laboratory coat. |
| Waste Disposal | • Hand Protection: Nitrile gloves. • Eye Protection: Chemical safety goggles. • Body Protection: A standard laboratory coat. |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be disposed of as hazardous waste.
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination when working with this compound.
Experimental Protocol
-
Preparation:
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood, especially when handling the solid form.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated area.
-
Verify that all required PPE is available and in good condition.
-
-
Handling:
-
Weighing: All weighing of solid this compound must be performed in a ventilated enclosure, such as a chemical fume hood, to control airborne particles. Use the smallest quantity of the compound necessary for the experiment.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing. All solution preparation and subsequent manipulations should occur within a chemical fume hood.
-
General Use: Perform all procedures in a manner that minimizes the creation of aerosols or splashes.
-
-
Cleanup and Decontamination:
-
Following the completion of work, decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent or cleaning agent as determined by your institution's safety protocols.
-
Remove PPE carefully, starting with the most contaminated items first (e.g., outer gloves), to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash receptacles.
Waste Segregation and Disposal Protocol
-
Solid Waste:
-
Collect all disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated lab coats, in a designated, puncture-resistant hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a sealed, chemical-resistant waste container.
-
Ensure the liquid waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the names of all other chemical constituents in the solution.
-
Store liquid waste in a secondary containment bin to prevent spills.
-
-
Disposal Route:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Caption: Disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
